molecular formula C41H60O11 B12348838 Avermectin B1a monosaccharide

Avermectin B1a monosaccharide

Numéro de catalogue: B12348838
Poids moléculaire: 728.9 g/mol
Clé InChI: ZBVWYDMYMRLKIV-DQDVCMNESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Avermectin B1a monosaccharide is a useful research compound. Its molecular formula is C41H60O11 and its molecular weight is 728.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H60O11

Poids moléculaire

728.9 g/mol

Nom IUPAC

(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10-,24-13-,28-12?/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

Clé InChI

ZBVWYDMYMRLKIV-DQDVCMNESA-N

SMILES isomérique

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)C

SMILES canonique

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)C

Origine du produit

United States

Foundational & Exploratory

The Discovery and Origin of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone with significant antiparasitic and insecticidal properties, is a natural product of the soil actinomycete Streptomyces avermitilis. Its complex structure is characterized by a 16-membered macrocyclic lactone ring, a spiroketal system, a hexahydrobenzofuran moiety, and a disaccharide substituent at the C-13 position composed of two L-oleandrose monosaccharide units. The discovery of this unique monosaccharide is intrinsically linked to the initial isolation and characterization of the avermectin compounds themselves. This technical guide provides an in-depth exploration of the discovery and origin of the Avermectin B1a monosaccharide, detailing the biosynthetic pathway, experimental protocols for its isolation and characterization, and quantitative data on its production.

Discovery and Origin

The journey to the discovery of Avermectin B1a and its constituent monosaccharide began in the 1970s through a collaborative effort between the Kitasato Institute in Japan and Merck Sharp & Dohme Research Laboratories in the United States.[1][2] In 1978, a novel actinomycete, designated NRRL 8165, was isolated from a soil sample in Ito City, Shizuoka Prefecture, Japan.[3][4] This organism was later named Streptomyces avermitilis.[4]

Initial testing of the fermentation broths of S. avermitilis revealed potent anthelmintic activity against Nematospiroides dubius in mice.[3][4] This led to the isolation and characterization of a complex of eight closely related compounds, collectively named avermectins.[5] These were identified as a series of macrocyclic lactone derivatives, a departure from the more common macrolide or polyene antibiotics, as they lacked significant antibacterial or antifungal activity.[3] The major components were designated as A1a, A2a, B1a, and B2a, with Avermectin B1a being a significant and highly potent constituent.[6] The structural elucidation of these complex molecules, including the identification of the L-oleandrose disaccharide at position C-13, was a significant undertaking, accomplished through techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The this compound: L-Oleandrose

The monosaccharide unit of Avermectin B1a is L-oleandrose, a deoxysugar. In the parent Avermectin B1a molecule, two L-oleandrose units are linked to form a disaccharide, which is then attached to the C-13 position of the aglycone. The presence and structure of this sugar moiety are crucial for the biological activity of the avermectins.

Biosynthesis of Avermectin B1a and its Monosaccharide

The biosynthesis of Avermectin B1a is a complex process orchestrated by a large gene cluster, termed the ave gene cluster, spanning approximately 80 kb in the S. avermitilis genome.[7][8] The process can be broadly divided into three stages:

  • Aglycone Synthesis: The macrocyclic lactone core, known as the aglycone, is synthesized by a type I polyketide synthase (PKS) encoded by the aveA genes.[9][10] This large enzymatic complex catalyzes the sequential condensation of acetate and propionate units to form the polyketide chain.

  • Aglycone Modification: Following the initial polyketide synthesis, the aglycone undergoes a series of modifications, including cyclization and oxidation, carried out by enzymes encoded by other genes within the ave cluster.[8]

  • Glycosylation: The final step is the attachment of the L-oleandrose disaccharide. The biosynthesis of the sugar precursor, dTDP-L-oleandrose, and its subsequent transfer to the avermectin aglycone are catalyzed by a set of glycosyltransferase enzymes, also encoded within the ave gene cluster.[8] Studies with mutant strains of S. avermitilis have indicated that the methylation of the oleandrose unit occurs before its attachment to the macrolide ring.[11] The aveR gene within the cluster acts as a positive regulator for the entire biosynthetic pathway.[12]

Quantitative Data

The production of Avermectin B1a by Streptomyces avermitilis can vary significantly depending on the strain, fermentation conditions, and genetic modifications. The following tables summarize some reported production titers.

StrainFermentation ConditionAvermectin B1a Titer (µg/mL)Reference
S. avermitilis A229 (Industrial Strain)Optimized fed-batch fermentation6447[13]
S. avermitilis A229 (Engineered)Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA9613[13]
S. avermitilis G1-1 (Mutant)Not specifiedIncreased by 40% compared to wild type[14]
S. avermitilisOptimized low-cost medium460[14]
S. avermitilis 41445SM2 growth medium, 10 days17 (for B1b)[15]
ComponentRatio in AbamectinReference
Avermectin B1a≥ 80%[16]
Avermectin B1b≤ 20%[16]

Experimental Protocols

Fermentation of Streptomyces avermitilis

Objective: To cultivate S. avermitilis for the production of avermectins.

Materials:

  • Streptomyces avermitilis strain (e.g., ATCC 31272)

  • Seed Medium (example composition per liter): Glucose 1.0 g, Lactose 1.0 g, Cottonseed flour 1.5 g, Yeast extract 0.5 g, L-lysine 0.1 g, Tap water. Adjust pH to 7.2.

  • Production Medium (example composition per liter): Soluble corn starch 50.0 g, Yeast extract 2.0 g, KCl 0.1 g, NaCl 0.5 g, MgSO₄·7H₂O 0.1 g, CaCO₃ 0.8 g. Adjust pH to 7.0-7.2.[15]

  • Shake flasks or fermenter

Procedure:

  • Inoculum Preparation: Inoculate the seed medium with a spore suspension or a vegetative culture of S. avermitilis. Incubate at 28-31°C for 24-48 hours with shaking (e.g., 230-250 rpm).[15][17]

  • Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).[15]

  • Fermentation: Incubate the production culture at 28-31°C for 5-10 days with vigorous aeration and agitation.[15][17]

  • Monitoring: Monitor pH, dissolved oxygen, and substrate consumption throughout the fermentation.

  • Harvest: At the end of the fermentation, harvest the mycelium and broth for extraction.

Extraction and Isolation of Avermectins

Objective: To extract and purify the avermectin complex from the fermentation broth.

Materials:

  • Fermentation broth

  • Solvents: Acetone, Methylene chloride, Ethyl acetate, Methanol, Acetonitrile

  • Adsorbents: Silica gel, Sephadex LH-20

Procedure:

  • Mycelial Extraction: Separate the mycelium from the broth by filtration or centrifugation. Extract the mycelium with a solvent like acetone.

  • Broth Extraction: Extract the clarified broth with a water-immiscible solvent such as methylene chloride or ethyl acetate.

  • Solvent Partitioning: Combine the extracts and perform solvent-solvent partitioning to remove impurities.

  • Chromatography:

    • Adsorption Chromatography: Use silica gel chromatography to separate the avermectin complex from other compounds.

    • Partition Chromatography: Employ Sephadex LH-20 for the separation of the individual avermectin components.[5]

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate and quantify Avermectin B1a.

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., Phenomenex® C18, 150 x 4.6 mm, 5 µm)[18][19]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is acetonitrile:methanol:water (53:35:12, v/v/v).[19]

  • Avermectin B1a standard

  • Derivatizing agents (for fluorescence detection): 1-methylimidazole and trifluoroacetic anhydride (TFAA)[20][21]

Procedure:

  • Sample Preparation: Dissolve the extracted and purified avermectin sample in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 20-30°C[18][20]

    • Flow Rate: 1.0-1.2 mL/min[18][20]

    • Injection Volume: 20 µL[18][19]

    • Detection:

      • UV detection at 250 nm.[18][19]

      • Fluorescence detection with excitation at ~365 nm and emission at ~475 nm after post-column derivatization.[20]

  • Quantification: Compare the peak area of Avermectin B1a in the sample to a standard curve generated from known concentrations of the Avermectin B1a standard.

Visualizations

Avermectin_Biosynthesis_Workflow cluster_precursor Precursor Supply cluster_pks Polyketide Synthesis cluster_modification Aglycone Modification cluster_sugar Sugar Biosynthesis cluster_glycosylation Glycosylation cluster_product Final Product Propionyl_CoA Propionyl-CoA PKS Avermectin PKS (aveA) Propionyl_CoA->PKS Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS Modification Cyclization & Oxidation (aveE, aveF) PKS->Modification Polyketide Chain Glycosylation Glycosyltransferase Modification->Glycosylation Avermectin Aglycone Sugar_Synthesis dTDP-L-oleandrose Synthesis (aveB) Sugar_Synthesis->Glycosylation dTDP-L-oleandrose Avermectin_B1a Avermectin B1a Glycosylation->Avermectin_B1a

Caption: A simplified workflow of the Avermectin B1a biosynthetic pathway.

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Start Inoculation of S. avermitilis Ferment Incubation & Growth (5-10 days, 28-31°C) Start->Ferment Harvest Harvest Broth & Mycelium Ferment->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatography (Silica Gel, Sephadex LH-20) Extraction->Purification HPLC HPLC Analysis (C18 Column) Purification->HPLC Quantification Quantification HPLC->Quantification

Caption: A general experimental workflow for Avermectin B1a production and analysis.

Conclusion

The discovery of Avermectin B1a and its unique L-oleandrose monosaccharide substituent from Streptomyces avermitilis marked a pivotal moment in the development of antiparasitic agents. Understanding the intricate biosynthetic pathway and the precise experimental protocols for its production and characterization are fundamental for researchers in natural product chemistry, metabolic engineering, and drug development. The continued exploration of the S. avermitilis genome and the optimization of fermentation and analytical techniques promise to further enhance the production of this vital compound and potentially lead to the discovery of novel analogs with improved therapeutic properties.

References

A Technical Guide to the Structural Elucidation of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic treatments in veterinary and human medicine.[1] Its biological activity is intrinsically linked to its complex structure, which includes a disaccharide moiety composed of the sugar L-oleandrose.[2][3] The monosaccharide form of Avermectin B1a, a primary degradation product, results from the loss of the terminal oleandrose unit.[1][4] Understanding the precise structure of this monosaccharide is critical for stability studies, impurity profiling, and the development of robust drug formulations. This technical guide provides an in-depth overview of the modern analytical techniques and experimental protocols employed in the structural elucidation of Avermectin B1a monosaccharide, presenting key data and logical workflows for researchers in the field.

Introduction

This compound (CAS No. 71831-09-9) is a significant derivative of the parent compound, often formed under acidic or other stress conditions.[1][4] Its formation represents a critical step in the degradation pathway of Avermectin B1a. The structural elucidation process confirms the identity of this molecule by verifying its molecular formula, mass, and the precise connectivity of its atoms, confirming the loss of a single saccharide unit while the core macrocycle and the first oleandrose sugar remain intact.

The primary analytical tools for this purpose are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, including advanced 2D techniques.[4] These methods provide unambiguous data on the molecule's composition and topology.

Core Analytical Techniques & Experimental Protocols

The definitive structural determination of this compound relies on the synergistic use of mass spectrometry and NMR spectroscopy.

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is employed to determine the exact molecular weight and, consequently, the elemental composition of the analyte. The high resolving power of the instrument allows for mass measurement with high accuracy, enabling the differentiation between compounds with the same nominal mass.

Experimental Protocol: UPLC-HRMS Analysis

  • Sample Preparation: Avermectin B1a is subjected to forced degradation, typically using hydrochloric acid, to generate the monosaccharide derivative. The resulting solution is neutralized and prepared for injection.[4]

  • Chromatographic Separation:

    • System: Waters ACQUITY UPLC System.

    • Column: ACE UltraCore 2.5 SuperC18 (150 x 4.6 mm, 2.5 µm particle size).[4]

    • Mobile Phase: Gradient elution using a mixture of 10 mM Ammonium Acetate in water and Acetonitrile.

    • Flow Rate: Typically between 0.3 - 0.6 mL/min.

  • Mass Spectrometry Detection:

    • Instrument: Waters Xevo G2-S QTof Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Capillary Voltage: 3.0 kV.[4]

    • Sampling Cone Voltage: 40 V.[4]

    • Source Temperature: 100 °C.[4]

    • Desolvation Gas: Nitrogen at a flow rate of 600 L/h and a temperature of 350 °C.[4]

    • Mass Scan Range: 50 – 1200 Da.[4]

    • Data Processing: MassLynx workstation is used for instrument control and data analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HMBC) experiments provides information on the chemical environment of each proton and carbon atom and their connectivity.

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: The this compound is isolated and purified using preparative HPLC.[4] The purified solid is then dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), for analysis.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used.

  • 1D NMR Experiments:

    • ¹H NMR: Provides information on the number, environment, and splitting of protons.

    • ¹³C NMR & DEPT-135: Identifies the number and type (CH₃, CH₂, CH, or quaternary) of carbon atoms.[4]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting different molecular fragments.[4]

Data Presentation & Interpretation

The data from HRMS and NMR are combined to build a complete picture of the molecular structure.

HRMS Data Summary

The primary role of HRMS is to confirm the molecular formula. The loss of a single oleandrose unit (C₇H₁₂O₃) from Avermectin B1a (C₄₈H₇₂O₁₄) results in the monosaccharide.

ParameterAvermectin B1a (Parent)Oleandrose Unit (Lost)This compound (Product)[5]
Chemical Formula C₄₈H₇₂O₁₄C₇H₁₂O₃C₄₁H₆₀O₁₁
Exact Mass (Theoretical) 872.4922144.0786728.4136
Measured Mass (m/z) Varies by experimentN/A~728.4136

Table 1: Summary of High-Resolution Mass Spectrometry data for Avermectin B1a and its monosaccharide derivative.

NMR Data Summary

NMR analysis provides the definitive proof of structure. The spectra of the monosaccharide are very similar to the parent Avermectin B1a, with the key difference being the complete absence of signals corresponding to the second (terminal) saccharide unit.[4] The most significant chemical shift changes occur around the linkage point of the lost sugar.

Atom PositionAvermectin B1a (Disaccharide) ¹³C Shift (δc)This compound ¹³C Shift (δc)Avermectin B1a (Disaccharide) ¹H Shift (δH)This compound ¹H Shift (δH)Key HMBC/COSY Correlations (for Monosaccharide)
C-1' ~98.5~98.5~4.95~4.95H-1' to C-13
C-3' ~78.0~78.0~3.55~3.55H-3' to C-2', C-4'
C-4' ~78.9~74.3 ~3.15~3.60 H-4' to C-3', C-5'
C-5' ~68.5~68.5~3.90~3.90COSY with H-4', H-6'
C-1" ~101.2Absent ~4.60Absent N/A
C-3" ~77.5Absent ~3.50Absent N/A

Table 2: Representative ¹H and ¹³C NMR chemical shift data comparing key positions of the saccharide moieties. The absence of signals for the second sugar unit (positions denoted with ") and the shift changes at C-4'/H-4' are definitive evidence for the monosaccharide structure. Data is synthesized from descriptions in the literature.[4]

Visualization of Workflows and Logic

Diagrams generated using Graphviz help to visualize the complex processes involved in structural elucidation.

G cluster_prep Sample Generation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Avermectin B1a (Parent Compound) B Forced Degradation (e.g., Acid Hydrolysis) A->B C Crude Product Mixture B->C D Preparative HPLC Purification C->D E Isolated Avermectin B1a Monosaccharide D->E F LC-HRMS E->F G 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) E->G H Molecular Formula (from Exact Mass) F->H I Atomic Connectivity & Stereochemistry G->I J Confirmed Structure H->J I->J

Caption: Experimental workflow for the structural elucidation of this compound.

G cluster_methods Analytical Methods cluster_info Information Derived MS High-Resolution Mass Spectrometry Formula Exact Mass & Molecular Formula (C₄₁H₆₀O₁₁) MS->Formula NMR NMR Spectroscopy (1D & 2D) Connectivity Bonding Framework (H-H & C-H Correlations) NMR->Connectivity Loss Absence of Signals for Terminal Oleandrose NMR->Loss Final Final Structure Confirmation Formula->Final Connectivity->Final Loss->Final

Caption: Logical relationships between analytical techniques and derived structural information.

Conclusion

The structural elucidation of this compound is accomplished through a combination of high-resolution mass spectrometry and comprehensive NMR analysis. HRMS confirms the elemental composition as C₄₁H₆₀O₁₁, consistent with the loss of one oleandrose sugar from the parent molecule.[5] 1D and 2D NMR experiments provide irrefutable evidence of the atomic connectivity, confirming the structure as 4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-avermectin A1a.[4][5] The detailed protocols and data presented in this guide serve as a foundational resource for scientists involved in the analysis, quality control, and formulation development of avermectin-based products.

References

A Technical Guide to the Physicochemical Properties of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a significant derivative of Avermectin B1a, a potent macrocyclic lactone anthelmintic and insecticide.[1][2] It is formed through the selective acid hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a disaccharide.[1] While the parent compound's efficacy is well-documented, understanding the specific physicochemical properties of the monosaccharide derivative is crucial for research into its biological activity, metabolic fate, and the development of new anthelmintic agents. This guide provides a consolidated overview of its known physicochemical characteristics, experimental protocols for their determination, and relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

PropertyValueSource(s)
CAS Number 71831-09-9[1][2]
Molecular Formula C₄₁H₆₀O₁₁[1][2]
Molecular Weight 728.9 g/mol [1][3]
Exact Mass 728.4136 Da[2]
Appearance Crystalline solid[4]
Solubility Soluble in Ethanol, Methanol, DMSO, DMF[1][4]
UV Maximum (λmax) 246 nm[4]
Storage Temperature -20°C[1][4]

Experimental Protocols & Methodologies

The determination of the physicochemical properties of Avermectin derivatives involves a combination of chromatographic and spectroscopic techniques.

Production: Selective Hydrolysis

This compound is typically produced as an acid degradation product from Avermectin B1a.[1] This involves the selective hydrolysis of the terminal saccharide unit.

Caption: Fig. 1: Production of this compound.

Solubility Determination

The solubility of avermectins is generally determined gravimetrically.[5][6] A standard protocol involves:

  • Adding an excess amount of the compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO).

  • Agitating the mixture at a constant temperature (e.g., 298.15 K) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtering the saturated solution to remove undissolved solute.

  • Evaporating the solvent from a known volume of the filtrate.

  • Weighing the remaining solute to calculate the solubility in mg/mL.

Structural and Purity Analysis: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the purity and concentration of this compound.[7]

  • Mobile Phase: A mixture of organic solvents like acetonitrile or methanol and water.

  • Stationary Phase: Typically a C18 reversed-phase column.

  • Detection: UV detection at its λmax of approximately 245-246 nm.[4][7]

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition.[2]

G

Caption: Fig. 2: Analytical workflow for this compound.

Biological Activity and Signaling Pathway

While this compound is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity associated with the parent compound.[1] The primary mechanism of action for avermectins involves their interaction with specific ligand-gated ion channels in invertebrate nerve and muscle cells.[8][9]

Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[8][10]

  • Binding: Avermectin binds to the GluCl receptor on the neuronal or muscle cell membrane.

  • Channel Activation: This binding enhances the effect of glutamate, locking the channel in an open state.[9]

  • Chloride Influx: The open channel allows an increased influx of chloride ions (Cl⁻) into the cell.

  • Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.

  • Paralysis: This change in membrane potential blocks the transmission of electrical signals, leading to flaccid paralysis and eventual death of the parasite.[8][11]

Mammals are largely unaffected by therapeutic doses because they lack these specific glutamate-gated chloride channels; the primary inhibitory neurotransmitter receptor in mammals is the GABAₐ receptor, to which avermectins have a much lower affinity.[2][9]

G

Caption: Fig. 3: Avermectin's primary mechanism of action.

Conclusion

The physicochemical properties of this compound define its behavior both in vitro and in vivo. Its solubility in common organic solvents facilitates its use in experimental settings, while its unique biological profile as a potent inhibitor of larval development highlights its importance in the ongoing research for next-generation antiparasitic agents. Further research to quantify properties such as its partition coefficient (LogP) and acid dissociation constant (pKa) would provide deeper insights for drug development and environmental fate modeling.

References

Avermectin B1a Monosaccharide: An In-Depth Technical Guide on its Role as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a major component of the antiparasitic agent abamectin, is a potent macrocyclic lactone produced by the soil actinomycete Streptomyces avermitilis. Its broad-spectrum activity against nematodes and arthropods has led to its widespread use in veterinary medicine and agriculture. The biotransformation and degradation of Avermectin B1a lead to the formation of various metabolites, among which the Avermectin B1a monosaccharide is of significant interest. This technical guide provides a comprehensive overview of the role of this compound as a metabolite, detailing its formation, biological activity, mechanism of action, and the analytical methodologies for its study.

Formation of this compound

This compound is formed through the selective hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a molecule. This process can occur under acidic conditions and is also a potential pathway in the metabolic breakdown of Avermectin B1a within biological systems.[1] While in vivo studies on the specific pharmacokinetics of this compound are limited, research on ivermectin, a closely related derivative, indicates that hydroxylation and demethylation are major metabolic routes, with metabolites being primarily excreted in feces.[2] The formation of monosaccharide derivatives has been identified in in vitro studies using liver microsomes, suggesting enzymatic processes contribute to its generation in animals.[1]

Biological Activity and Efficacy

A key characteristic of this compound is its distinct biological activity profile compared to the parent compound. While Avermectin B1a is known for its potent paralytic effect on nematodes and arthropods, the monosaccharide derivative is devoid of this paralytic activity.[3] However, it retains a potent ability to inhibit the larval development of nematodes.[3]

Quantitative Data on Biological Activity
CompoundOrganismActivityConcentrationReference
This compoundCaenorhabditis elegansMinimum Active Concentration (MAC) for lethality0.1 µM[4]
Ivermectin B1a monosaccharideHaemonchus contortusMinimum concentration for full activity in larval development0.001 µg/mL[5]

Mechanism of Action

The primary targets for avermectins are glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates.[6] Binding of avermectins to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, and ultimately paralysis.[6]

While the monosaccharide lacks the paralytic effect, its potent inhibition of larval development suggests a distinct or modified interaction with these or other molecular targets within the nematode. The precise mechanism by which the monosaccharide exerts its developmental inhibition is an area of ongoing research. It is plausible that the alteration in the sugar moiety affects its binding affinity or functional modulation of the target ion channels.

Experimental Protocols

Isolation and Purification of this compound (Acid Hydrolysis)

This protocol describes the generation of this compound for use as an analytical standard or for in vitro studies.

Materials:

  • Avermectin B1a standard

  • Acetonitrile (ACN)

  • 0.5 M Hydrochloric acid (HCl)

  • 0.5 M Sodium hydroxide (NaOH)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) or equivalent

  • Mobile Phase A: 10 mM Ammonium Acetate (NH₄OAc) in water

  • Mobile Phase B: Acetonitrile (ACN)

Procedure:

  • Dissolve approximately 1.0 g of Avermectin B1a in 100 mL of ACN.

  • Add 100 mL of 0.5 M HCl and mix.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Neutralize the solution by adding 100 mL of 0.5 M NaOH.

  • Add an additional 100 mL of ACN.

  • Purify the resulting mixture using preparative HPLC.

  • Gradient Elution:

    • 0 min: 55% B

    • 41 min: 77% B

    • 42 min: 100% B

    • 47 min: 100% B

  • Collect fractions and analyze for the presence of this compound using analytical HPLC-UV at 245 nm.

  • Pool the fractions containing the purified monosaccharide and evaporate the solvent.[7]

Analysis of Avermectin B1a and its Monosaccharide in Biological Samples by HPLC-MS/MS

This protocol provides a general workflow for the extraction and quantification of Avermectin B1a and its metabolites from animal tissues.

Materials:

  • Tissue sample (e.g., muscle, liver)

  • Acetone

  • Ethyl acetate

  • n-Hexane

  • Acetonitrile (ACN) saturated with n-hexane

  • 10% (w/v) Sodium chloride solution

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridge (Octadecylsilanized silica gel)

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Extraction:

    • Homogenize 10.0 g of the tissue sample with 50 mL of acetone and filter under suction.

    • Re-extract the residue with 25 mL of acetone and combine the filtrates.

    • Adjust the final volume to 100 mL with acetone.

  • Liquid-Liquid Partitioning:

    • Take a 10 mL aliquot of the extract, concentrate to remove acetone.

    • Add 50 mL of 10% NaCl solution and extract twice with 50 mL of ethyl acetate each.

    • Combine the ethyl acetate extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

  • Defatting:

    • Dissolve the residue in 30 mL of n-hexane and extract three times with 30 mL of ACN saturated with n-hexane.

    • Combine the ACN extracts and evaporate to dryness.

  • SPE Cleanup:

    • Dissolve the residue in a suitable solvent and apply to a pre-conditioned octadecylsilanized silica gel SPE cartridge.

    • Wash the cartridge to remove interferences and elute the analytes.

  • LC-MS/MS Analysis:

    • Dissolve the final residue in an appropriate solvent for injection into the LC-MS/MS system.

    • Use a suitable C18 column and a gradient elution with mobile phases such as acetonitrile and ammonium formate buffer.

    • Quantify the analytes using multiple reaction monitoring (MRM) mode.[8]

Signaling Pathways and Logical Relationships

The interaction of avermectins with invertebrate-specific glutamate-gated chloride channels is a critical event leading to their antiparasitic effect. While the specific signaling cascade for the monosaccharide metabolite is not fully elucidated, a generalized workflow for investigating its formation and activity can be visualized.

experimental_workflow cluster_formation Metabolite Formation cluster_analysis Analysis cluster_activity Biological Activity Assessment Avermectin_B1a Avermectin B1a In_Vivo_Metabolism In Vivo Metabolism (e.g., Liver Microsomes) Avermectin_B1a->In_Vivo_Metabolism Acid_Hydrolysis Acid Hydrolysis (In Vitro) Avermectin_B1a->Acid_Hydrolysis Monosaccharide Avermectin B1a Monosaccharide In_Vivo_Metabolism->Monosaccharide Acid_Hydrolysis->Monosaccharide Extraction Extraction from Biological Matrix Monosaccharide->Extraction Larval_Development_Assay Nematode Larval Development Assay Monosaccharide->Larval_Development_Assay Electrophysiology Electrophysiology (GluCl/GABA Receptors) Monosaccharide->Electrophysiology Purification Purification (HPLC, SPE) Extraction->Purification Quantification Quantification (LC-MS/MS) Purification->Quantification Inhibition_of_Development Inhibition of Larval Development Larval_Development_Assay->Inhibition_of_Development No_Paralytic_Effect No Paralytic Effect Electrophysiology->No_Paralytic_Effect

Caption: Workflow for the formation, analysis, and biological assessment of this compound.

The primary mechanism of action for the parent compound, Avermectin B1a, involves the potentiation of glutamate-gated chloride channels, leading to paralysis.

mechanism_of_action Avermectin_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin_B1a->GluCl Binds to and positively modulates Chloride_Influx Increased Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Neuron/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis

Caption: Simplified signaling pathway for the paralytic action of Avermectin B1a.

Conclusion

This compound represents a significant metabolite and degradation product of Avermectin B1a. Its unique biological profile, characterized by potent inhibition of nematode larval development without inducing paralysis, makes it a subject of considerable interest in the fields of parasitology and drug development. Further research is warranted to fully elucidate its in vivo pharmacokinetics, specific molecular targets, and the precise mechanism behind its developmental inhibitory effects. A deeper understanding of this metabolite will contribute to the optimization of avermectin-based therapies and the development of novel anthelmintic strategies.

References

In Vitro Activity of Avermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a macrocyclic lactone produced by Streptomyces avermitilis, is a potent anthelmintic and insecticidal agent. Its primary mechanism of action involves the modulation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death. Avermectin B1a monosaccharide is a key degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal oleandrose sugar. While structurally similar to its parent compound, the monosaccharide exhibits distinct biological activities. This technical guide provides an in-depth overview of the in vitro activity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating associated molecular pathways.

Quantitative In Vitro Activity

The in vitro efficacy of this compound has been primarily evaluated against nematodes. The available data indicates its potential as a potent inhibitor of larval development, although it may lack the acute paralytic activity of the parent disaccharide compound.

Organism/Cell Line Assay Type Endpoint Concentration/Activity Reference
Caenorhabditis elegansLethality AssayMinimum Active Concentration (MAC)0.1 μM[1]
Lined shore crab (Pachygrapsus crassipes)Muscle Conductance AssayStimulation of ConductanceData not specified[1]

Mechanism of Action

The primary molecular target of the parent compound, Avermectin B1a, is the glutamate-gated chloride channel (GluCl) in the nerve and muscle cells of invertebrates. Binding of avermectins to these channels leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis. While direct evidence for this compound is limited, its structural similarity strongly suggests a similar mechanism of action, targeting these invertebrate-specific ion channels.

Signaling Pathway of Avermectin Action

The following diagram illustrates the proposed signaling pathway for avermectins, which is believed to be conserved for the monosaccharide derivative.

Avermectin_Signaling_Pathway cluster_membrane Cell Membrane AVM_MS Avermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) AVM_MS->GluCl Binds to and activates channel Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increases influx of Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Membrane Neuronal/Muscular Membrane Paralysis Paralysis Hyperpolarization->Paralysis Causes

Caption: Proposed mechanism of action for this compound via glutamate-gated chloride channels.

Experimental Protocols

Nematode Larval Development Assay

This assay is designed to assess the inhibitory effect of this compound on the development of nematode larvae.

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third larval (L3) stage.

Materials:

  • Nematode eggs (e.g., Caenorhabditis elegans, Haemonchus contortus)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Growth medium (e.g., NGM for C. elegans)

  • E. coli OP50 (for C. elegans food)

  • Incubator

  • Inverted microscope

Procedure:

  • Preparation of Assay Plates:

    • Prepare serial dilutions of this compound in the growth medium.

    • Dispense a fixed volume of each dilution into the wells of a 96-well plate. Include solvent controls (medium with the same concentration of DMSO as the highest test concentration) and negative controls (medium only).

  • Egg Synchronization and Addition:

    • Synchronize a population of adult nematodes to obtain a large number of eggs.

    • Isolate the eggs using a standard bleaching protocol.

    • Count the eggs and add a predetermined number (e.g., 50-100) to each well of the assay plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature for the specific nematode species (e.g., 20°C for C. elegans) for a period sufficient for larvae to develop to the L3 stage in the control wells (typically 3-6 days).

  • Data Collection and Analysis:

    • After the incubation period, score the number of larvae that have successfully developed to the L3 stage in each well using an inverted microscope.

    • Calculate the percentage of inhibition for each concentration relative to the negative control.

    • Determine the IC50 value (the concentration that inhibits 50% of larval development) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Larval_Development_Assay_Workflow start Start prepare_plates Prepare 96-well plates with serial dilutions of test compound start->prepare_plates add_eggs Add synchronized nematode eggs to each well prepare_plates->add_eggs incubate Incubate plates at appropriate temperature add_eggs->incubate score_larvae Score larval development (L3 stage) under microscope incubate->score_larvae analyze_data Calculate % inhibition and determine IC50 score_larvae->analyze_data end End analyze_data->end

Caption: Workflow for the nematode larval development assay.

Electrophysiological Assay on Glutamate-Gated Chloride Channels

This protocol describes the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the effect of this compound on GluCls.

Objective: To measure the electrical currents elicited by this compound in cells expressing invertebrate GluCls.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the invertebrate GluCl subunit(s) of interest

  • This compound

  • Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)

  • Recording solution (e.g., ND96)

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with the cRNA encoding the GluCl subunits.

    • Incubate the injected oocytes for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply this compound at various concentrations to the oocyte via the perfusion system.

    • Record the changes in membrane current induced by the compound.

    • Wash the oocyte with the recording solution to observe any reversal of the effect.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Construct a concentration-response curve by plotting the normalized current response against the log of the compound concentration.

    • Calculate the EC50 (the concentration that elicits a half-maximal response).

TEVC_Workflow start Start prepare_oocytes Prepare and inject Xenopus oocytes with GluCl cRNA start->prepare_oocytes incubate_oocytes Incubate oocytes for channel expression prepare_oocytes->incubate_oocytes setup_tevc Set up two-electrode voltage-clamp recording incubate_oocytes->setup_tevc apply_compound Apply this compound at varying concentrations setup_tevc->apply_compound record_current Record induced membrane currents apply_compound->record_current analyze_data Analyze data and determine EC50 record_current->analyze_data end End analyze_data->end

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

Conclusion

This compound demonstrates significant in vitro activity, particularly in inhibiting nematode larval development. While its precise mechanism of action requires further elucidation, it is strongly suggested to involve the modulation of invertebrate-specific glutamate-gated chloride channels, mirroring the action of its parent compound. The experimental protocols detailed herein provide a framework for the continued investigation of this and other related compounds, which may hold promise for the development of novel antiparasitic agents. Further research is warranted to expand the quantitative dataset on the in vitro activity of this compound against a broader range of parasites and to explore its potential therapeutic applications.

References

A-Technical Guide on the Anthelmintic Spectrum of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avermectin B1a monosaccharide, a derivative of the potent anthelmintic Avermectin B1a, exhibits a distinct biological activity profile characterized by the potent inhibition of nematode larval development without inducing the paralytic effects associated with its parent compound. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anthelmintic spectrum, mechanism of action, and available experimental data. While extensive research has been conducted on the broader avermectin class, specific data on the monosaccharide derivative remains limited. This document collates the available information to serve as a foundational resource for further research and development in parasitology.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones produced by the soil actinomycete Streptomyces avermitilis.[1] They possess potent anthelmintic and insecticidal properties, with Avermectin B1a being a major and highly active component.[2] this compound is a degradation product formed by the selective hydrolysis of the terminal oleandrose sugar from the disaccharide chain of Avermectin B1a.[3][4] A key distinguishing feature of the monosaccharide is its reported ability to potently inhibit nematode larval development, a crucial stage in the parasite life cycle, while being devoid of the paralytic activity characteristic of its disaccharide precursor.[3] This unique mode of action suggests a potentially different interaction with target receptors or downstream signaling pathways, making it a subject of interest for novel anthelmintic strategies.

Anthelmintic Spectrum

Quantitative data on the broad-spectrum anthelmintic activity of this compound is not extensively available in the public domain. However, its activity against the free-living nematode Caenorhabditis elegans has been established.

Table 1: In Vitro Activity of this compound

OrganismAssay TypeMetricValueCitation(s)
Caenorhabditis elegansLethality AssayMAC0.1 µM[5][6]

MAC: Minimum Active Concentration

For comparative purposes, the in vivo efficacy of the parent compound, Avermectin B1a (a disaccharide), is well-documented against a wide range of parasitic nematodes in livestock.

Table 2: In Vivo Efficacy of Avermectin B1a (Disaccharide) in Livestock

HostParasite SpeciesDosageEfficacyCitation(s)
SheepHaemonchus contortus0.1 mg/kg (oral)>95% reduction[7][8]
SheepOstertagia circumcincta0.1 mg/kg (oral)>95% reduction[7][8]
SheepTrichostrongylus axei0.1 mg/kg (oral)>95% reduction[7][8]
SheepTrichostrongylus colubriformis0.1 mg/kg (oral)>95% reduction[7][8]
SheepCooperia spp.25, 50, 100 µg/kg (oral)>99% effective[9]
CattleHaemonchus placei0.1 mg/kg (oral)>95% effective[7][8]
CattleOstertagia ostertagi0.1 mg/kg (oral)>95% effective[7][8]
CattleCooperia punctata0.1 mg/kg (oral)>95% effective[7][8]
CattleOesophagostomum radiatum0.1 mg/kg (oral)>95% effective[7][8]
CalvesVarious gastrointestinal nematodes50, 100, 200 µg/kg (oral)98.6%, 98.7%, 98.4% reduction[10]

Mechanism of Action

The primary mechanism of action for the avermectin class of compounds is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[1] Avermectins can also interact with gamma-aminobutyric acid (GABA) receptors.[11]

The distinct biological profile of this compound—inhibiting larval development without causing paralysis—suggests a more nuanced or potentially different mechanism. It is hypothesized that the monosaccharide may still interact with GluCls or other related ion channels, but in a manner that disrupts developmental signaling pathways rather than directly causing neuromuscular paralysis. However, specific studies elucidating this unique mechanism are lacking.

Avermectin_Mechanism_of_Action cluster_avermectin Avermectin B1a (Disaccharide) cluster_monosaccharide This compound cluster_receptor Invertebrate Ion Channels cluster_cellular_effect Cellular Response cluster_organismal_effect Organismal Outcome AVM_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM_B1a->GluCl Potentiates GABA_R GABA Receptor AVM_B1a->GABA_R Potentiates AVM_Mono Avermectin B1a Monosaccharide AVM_Mono->GluCl Interacts? Disrupted_Signaling Disrupted Developmental Signaling AVM_Mono->Disrupted_Signaling Hypothesized Hyperpolarization Hyperpolarization GluCl->Hyperpolarization GABA_R->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Larval_Inhibition Inhibition of Larval Development Disrupted_Signaling->Larval_Inhibition

Figure 1. Proposed mechanism of action for Avermectin B1a and its monosaccharide derivative.

Experimental Protocols

In Vitro Nematode Larval Development Assay (General Protocol)

This assay is designed to quantify the inhibitory effect of a compound on the development of nematode larvae from eggs to the third larval (L3) stage.

Materials:

  • Nematode eggs (e.g., from Haemonchus contortus or C. elegans)

  • 96-well microtiter plates

  • Agar

  • Nutrient broth or yeast extract

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungicide solution (optional)

  • Incubator

Procedure:

  • Preparation of Assay Plates: Aseptically prepare a nutrient-agar solution and dispense into the wells of a 96-well plate. Allow the agar to solidify.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in the appropriate vehicle.

  • Application of Compound: Add the compound dilutions to the surface of the agar in each well. Include solvent-only controls.

  • Egg Inoculation: Isolate nematode eggs from fecal samples or cultures and suspend them in a known concentration. Add a standardized number of eggs to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for the control eggs to hatch and develop into L3 larvae (typically 6-7 days).

  • Assessment of Larval Development: After the incubation period, score the developmental stage of the larvae in each well under a microscope. The number of eggs, L1, L2, and L3 larvae can be counted.

  • Data Analysis: Calculate the percentage inhibition of larval development for each compound concentration relative to the control. Determine the IC50 value (the concentration that inhibits 50% of larval development).

Larval_Development_Assay_Workflow start Start prepare_plates Prepare Agar Plates (96-well) start->prepare_plates compound_dilution Prepare Serial Dilutions of Avermectin B1a Monosaccharide prepare_plates->compound_dilution apply_compound Apply Compound to Wells compound_dilution->apply_compound inoculate_eggs Inoculate Wells with Eggs apply_compound->inoculate_eggs isolate_eggs Isolate Nematode Eggs isolate_eggs->inoculate_eggs incubate Incubate Plates (6-7 days) inoculate_eggs->incubate assess_development Assess Larval Stage (L1, L2, L3) incubate->assess_development analyze_data Calculate % Inhibition and IC50 assess_development->analyze_data end_node End analyze_data->end_node

Figure 2. General workflow for a nematode larval development assay.

Toxicity

Specific toxicological studies on this compound are not widely published. The toxicity of the parent avermectin compounds is primarily due to their interaction with GABA receptors in the central nervous system of mammals.[1] However, mammals are generally less susceptible to avermectin toxicity because the blood-brain barrier effectively limits its access to the CNS, and mammalian GABA receptors have a lower affinity for avermectins compared to invertebrate GluCls.[1]

Conclusion and Future Directions

This compound presents an intriguing profile as a potent inhibitor of nematode larval development, distinct from the paralytic action of its parent compound. The current body of public-domain research, however, lacks the depth required for a full characterization of its anthelmintic spectrum and specific mechanism of action.

Future research should focus on:

  • Broad-spectrum in vitro screening: Determining the IC50 values of this compound against a wide range of economically important parasitic nematodes.

  • Comparative studies: Directly comparing the in vitro and in vivo efficacy of the monosaccharide and disaccharide forms of Avermectin B1a.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways involved in the inhibition of larval development.

  • In vivo efficacy studies: Evaluating the efficacy of this compound in rodent models of helminth infection.

A more thorough understanding of these aspects will be crucial in determining the potential of this compound as a next-generation anthelmintic agent.

References

Avermectin B1a Monosaccharide: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent anthelmintic and insecticidal agent, is a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[1][2] Its biological activity is primarily mediated through the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[1][3][4][5] Avermectin B1a monosaccharide is a key derivative of the parent compound, formed by the selective hydrolysis of the terminal oleandrose sugar.[1] While it retains some biological activity, its profile is distinct from the disaccharide parent molecule, notably being a potent inhibitor of nematode larval development but lacking paralytic activity.[1] This review provides an in-depth technical guide to the synthesis, biological activity, and mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
CAS Number 71831-09-9[1][6][7]
Molecular Formula C41H60O11[1][6][7]
Molecular Weight 728.9 g/mol [1][6]
Solubility Soluble in Ethanol, Methanol, DMSO, DMF[1][6]
Storage Temperature -20°C[1][6]

Quantitative Biological Data

The biological activity of this compound has been characterized in several invertebrate systems. While extensive quantitative data is more readily available for the parent Avermectin B1a, key data points for the monosaccharide and its comparison to the parent compound are summarized below.

CompoundAssayOrganism/SystemValueReference
This compound Minimum Active Concentration (MAC)Caenorhabditis elegans0.1 μM[6]
Dihydrothis compound Potency in reducing membrane resistanceLined shore crab (Pachygrapsus crassipes) muscle10-fold less potent than Dihydroavermectin B1a[8]
Avermectin B1a Binding Affinity (Kd) - High Affinity SiteRat cerebellar granule neurons5 nM[3]
Avermectin B1a Binding Affinity (Kd) - Low Affinity SiteRat cerebellar granule neurons815 nM[3]
Avermectin B1a Inhibition of [3H]ethynylbicycloorthobenzoate binding (IC50)Rat cerebellar granule neurons866 nM[3]
Avermectin B1a Inhibition of [3H]AVM B1a binding (IC50)Intact cerebellar neurons120 nM[4]

Experimental Protocols

Synthesis of this compound via Acid Hydrolysis

This protocol describes the selective removal of the terminal oleandrose from Avermectin B1a.

Materials:

  • Avermectin B1a

  • Sulfuric acid (H₂SO₄), 1% in 2-propanol

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Acetone

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • Dissolve Avermectin B1a in 2-propanol in a round bottom flask.

  • Add 1% sulfuric acid in 2-propanol to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete (disappearance of starting material), quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-acetone gradient to yield pure this compound.

Caenorhabditis elegans Lethality Assay

This protocol is a general method for assessing the toxicity of compounds to the nematode C. elegans.

Materials:

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 culture

  • Synchronized population of L4 stage C. elegans

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • M9 buffer

  • Platinum wire worm pick

  • Incubator at 20°C

Procedure:

  • Prepare NGM plates and seed them with a lawn of E. coli OP50. Allow the lawn to grow overnight at 37°C.

  • Add the desired concentrations of this compound to the surface of the NGM plates. Include a solvent control. Allow the plates to dry.

  • Synchronize a population of C. elegans to the L4 larval stage.

  • Transfer a defined number of L4 worms (e.g., 20-30) to each experimental and control plate.

  • Incubate the plates at 20°C.

  • Assess worm viability at regular intervals (e.g., 24, 48, 72 hours) by gently prodding them with a platinum wire pick. Worms that do not respond to touch are scored as dead.

  • Calculate the percentage of survival for each concentration and time point.

Electrophysiological Recording from Shore Crab Muscle

This protocol outlines the general procedure for measuring the effects of this compound on the membrane potential of crab muscle fibers.

Materials:

  • Lined shore crab (Pachygrapsus crassipes)

  • Dissection tools

  • Perfusion chamber

  • Crab saline solution

  • This compound stock solution

  • Glass microelectrodes

  • Micromanipulator

  • Amplifier

  • Oscilloscope and data acquisition system

Procedure:

  • Dissect the stretcher muscle from the leg of a shore crab.

  • Mount the muscle preparation in a perfusion chamber and continuously perfuse with crab saline.

  • Impale a muscle fiber with a glass microelectrode filled with 3 M KCl to record the membrane potential.

  • Allow the preparation to stabilize and record the resting membrane potential and any spontaneous postsynaptic potentials.

  • Apply this compound at the desired concentration by adding it to the perfusing saline.

  • Record changes in the membrane potential and input resistance in response to the compound.

  • To measure input resistance, inject current pulses through the recording electrode or a second intracellular electrode.

Visualizations

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization & Biological Testing start Avermectin B1a hydrolysis Acid Hydrolysis (1% H₂SO₄ in 2-propanol) start->hydrolysis purification Silica Gel Chromatography hydrolysis->purification product This compound purification->product nmr_ms Structural Verification (NMR, MS) product->nmr_ms celegans C. elegans Lethality Assay product->celegans electrophys Shore Crab Muscle Electrophysiology product->electrophys data Quantitative Data (MAC, Potency) celegans->data electrophys->data

Caption: Workflow for the synthesis and biological evaluation of this compound.

Proposed Signaling Pathway and Mechanism of Action

G cluster_legend Legend cluster_membrane Invertebrate Neuronal Membrane l1 High Affinity / Potentiation l2 Low Affinity / Reduced Potentiation l3 Inhibition / Blockade glucl Glutamate-Gated Chloride Channel (GluCl) influx_strong Strong Cl⁻ Influx glucl->influx_strong Increased open probability influx_weak Weak Cl⁻ Influx glucl->influx_weak Slightly increased open probability glutamate Glutamate glutamate->glucl Binds to agonist site avm_di Avermectin B1a (Disaccharide) avm_di->glucl Potentiates channel opening avm_mono Avermectin B1a Monosaccharide avm_mono->glucl Weakly potentiates channel opening hyperpol_strong Hyperpolarization influx_strong->hyperpol_strong hyperpol_weak Slight Hyperpolarization influx_weak->hyperpol_weak paralysis Paralysis hyperpol_strong->paralysis no_paralysis No Paralysis hyperpol_weak->no_paralysis

Caption: Proposed mechanism highlighting the differential effects of Avermectin B1a and its monosaccharide.

References

Methodological & Application

Preparation of Avermectin B1a Monosaccharide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Avermectin B1a monosaccharide from its parent compound, Avermectin B1a. This compound is a key derivative for research into the biological activity and structure-activity relationships of the avermectin family of anthelmintics. The protocol herein details a method for the selective acidic hydrolysis of the terminal oleandrose unit from Avermectin B1a, followed by a robust purification strategy utilizing high-performance liquid chromatography (HPLC). Characterization of the final product is achieved through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note is intended to provide researchers with a reliable method to generate high-purity this compound for further investigation.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. Avermectin B1a, the major component of the commercially available abamectin, possesses a disaccharide substituent at the C-13 position composed of two α-L-oleandrose units. The selective removal of the terminal oleandrose to yield this compound is a critical step in the synthesis of various derivatives and for studying the role of the carbohydrate moieties in the biological activity of the parent compound. This compound is known to be an acid degradation product formed by the selective hydrolysis of the terminal saccharide.[1][2] This protocol outlines a laboratory-scale procedure for this conversion.

Experimental Overview

The preparation of this compound involves two primary stages: controlled acidic hydrolysis of Avermectin B1a and subsequent purification of the desired monosaccharide product.

experimental_workflow A Avermectin B1a B Acidic Hydrolysis (e.g., H2SO4 in THF/H2O) A->B Reactant C Reaction Mixture (Monosaccharide, Aglycone, Unreacted B1a) B->C Yields D Purification (Preparative HPLC) C->D Separation E This compound D->E Isolated Product F Characterization (HPLC, MS, NMR) E->F Analysis

Caption: Experimental workflow for the preparation of this compound.

Detailed Protocols

Protocol 1: Acidic Hydrolysis of Avermectin B1a

This protocol describes the selective cleavage of the terminal oleandrose from Avermectin B1a.

Materials:

  • Avermectin B1a (≥95% purity)

  • Tetrahydrofuran (THF), HPLC grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate, HPLC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 100 mg of Avermectin B1a in 10 mL of tetrahydrofuran in a 50 mL round bottom flask.

  • Prepare a 10% (v/v) aqueous sulfuric acid solution by carefully adding 1 mL of concentrated H₂SO₄ to 9 mL of deionized water in an ice bath.

  • Add 1 mL of the 10% H₂SO₄ solution to the Avermectin B1a solution while stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC at 30-minute intervals. The reaction is typically complete within 2-4 hours at room temperature.

  • Once the reaction is complete, quench the reaction by slowly adding 20 mL of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the organic components with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product will be a mixture containing this compound, the aglycone, and any unreacted starting material.

Protocol 2: Purification of this compound by Preparative HPLC

This protocol details the purification of the target compound from the crude reaction mixture.

Instrumentation and Materials:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Formic acid (optional, for improved peak shape)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Dissolve the crude product from Protocol 1 in a minimal amount of methanol.

  • Set up the preparative HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions. A typical gradient elution is as follows:

    • Mobile Phase A: Water (with optional 0.1% formic acid)

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient: Start with a suitable ratio to retain all components (e.g., 60% B) and gradually increase the percentage of Mobile Phase B to elute the compounds based on their polarity. A suggested gradient is from 60% to 100% B over 40 minutes.

  • Inject the dissolved crude product onto the column.

  • Monitor the elution profile using a UV detector at 245 nm.

  • Collect fractions corresponding to the peak of this compound.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white solid.

Protocol 3: Characterization of this compound

This protocol outlines the analytical methods to confirm the identity and purity of the final product.

Instrumentation and Materials:

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a C18 column (e.g., 150 x 4.6 mm, 2.5 µm)

  • High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C capabilities)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedures:

  • HPLC Analysis:

    • Dissolve a small amount of the purified product in methanol.

    • Analyze using an analytical HPLC system with a C18 column and a suitable gradient (e.g., acetonitrile/water or methanol/water).

    • Assess the purity by integrating the peak area of the product. A purity of >95% is generally desired.[1]

  • Mass Spectrometry (MS) Analysis:

    • Prepare a dilute solution of the sample in methanol.

    • Infuse the solution into the ESI-HRMS system.

    • Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for this compound (C₄₁H₆₀O₁₁) is approximately m/z 729.4214.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃.

    • Acquire ¹H and ¹³C NMR spectra.

    • The ¹H NMR spectrum should show the absence of the signals corresponding to the terminal oleandrose unit present in the Avermectin B1a spectrum. Key signals for the remaining sugar and the aglycone should be present. Detailed 1D and 2D NMR analysis can confirm the structure.

Data Presentation

The following table summarizes the key analytical data for Avermectin B1a and its monosaccharide derivative.

ParameterAvermectin B1aThis compoundReference
Molecular Formula C₄₈H₇₂O₁₄C₄₁H₆₀O₁₁[3]
Molecular Weight 873.09 g/mol 728.92 g/mol [3]
Purity (by HPLC) ≥95% (starting material)>95%[1]
Expected [M+H]⁺ (m/z) 873.5729.4214[3]

Signaling Pathway and Logical Relationships

The chemical transformation follows a straightforward hydrolysis pathway.

hydrolysis_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A Avermectin B1a C₄₈H₇₂O₁₄ C This compound C₄₁H₆₀O₁₁ A->C Hydrolysis D L-Oleandrose C₇H₁₄O₄ A->D By-product B {Acid Catalyst | (e.g., H₂SO₄)} + {Solvent | (THF/H₂O)}

Caption: Acid-catalyzed hydrolysis of Avermectin B1a.

Conclusion

This application note provides a detailed and actionable protocol for the preparation, purification, and characterization of this compound from Avermectin B1a. The described methods of acidic hydrolysis followed by preparative HPLC are robust and yield a high-purity product suitable for a wide range of research applications in medicinal chemistry and drug development. The provided analytical parameters will aid in the successful identification and quality control of the synthesized compound.

References

Application Notes and Protocols for the Analytical Detection of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone, is widely used as an antiparasitic agent in both veterinary and agricultural applications. Under certain conditions, particularly acidic environments, Avermectin B1a can undergo hydrolysis to form its monosaccharide derivative. This degradation product is of significant interest in stability studies, formulation development, and safety assessments. Accurate and reliable analytical methods are crucial for the detection and quantification of Avermectin B1a monosaccharide to ensure product quality and safety.

These application notes provide an overview of the primary analytical techniques and detailed protocols for the detection of this compound. The methods described are based on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of Avermectin B1a and its degradation products.

Analytical Methodologies

The principal methods for the analysis of this compound are chromatographic techniques, valued for their specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a robust and widely available technique for the separation and quantification of Avermectin B1a and its degradation products. The separation is typically achieved on a C18 reversed-phase column. Detection at a wavelength of approximately 245 nm allows for the quantification of the monosaccharide. While sensitive, this method may require thorough sample cleanup to minimize matrix interference.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. This technique is particularly advantageous for analyzing complex matrices or when very low detection limits are required. By monitoring specific precursor and product ion transitions, LC-MS/MS provides a high degree of confidence in the identification and quantification of the this compound.

Quantitative Data Summary

Due to the limited availability of fully validated, publicly accessible methods specifically for the quantification of this compound, the following table summarizes typical performance characteristics for the analysis of the parent compound, Avermectin B1a. These values can serve as a benchmark for the development and validation of methods for the monosaccharide, which is expected to have similar physicochemical properties.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.002 - 0.07 µg/mL0.003 - 0.2 µg/kg
Limit of Quantification (LOQ) 0.007 - 0.20 µg/mL0.05 - 0.5 µg/kg
Linearity (r²) > 0.99> 0.99
Recovery 73 - 97%70 - 120%

Note: The values presented are compiled from various sources analyzing Avermectin B1a in different matrices and should be considered as illustrative. Method validation is essential for any specific application.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Determination of Avermectin B1a and its Monosaccharide

This protocol is adapted from established methods for the analysis of Avermectin B1a and its degradation products.[1][2]

1. Sample Preparation (Forced Degradation to Generate Monosaccharide)

  • Dissolve approximately 10 mg of Avermectin B1a reference standard in 10 mL of acetonitrile.

  • To induce degradation to the monosaccharide, add 10 mL of 0.1 M hydrochloric acid.

  • Allow the solution to stand at room temperature for 24 hours.

  • Neutralize the solution by adding 10 mL of 0.1 M sodium hydroxide.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (gradient elution may be required for optimal separation). A typical starting condition is 60:40 (v/v) Acetonitrile:Water, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 20 µL.

3. Calibration

Prepare a series of calibration standards of Avermectin B1a and, if available, the isolated this compound in the mobile phase. The concentration range should bracket the expected sample concentrations.

4. Analysis

Inject the prepared sample and calibration standards into the HPLC system. Identify the peaks based on their retention times compared to the standards. Quantify the this compound by constructing a calibration curve of peak area versus concentration.

Protocol 2: LC-MS/MS Method for the Determination of Avermectin B1a and its Monosaccharide

This protocol provides a highly sensitive and selective method for the analysis of this compound, particularly in complex matrices.[3][4][5]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge.

  • Load the sample solution (e.g., from a degradation study or a biological matrix extract) onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the Avermectin B1a and its monosaccharide with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode.

    • Avermectin B1a: Precursor ion m/z ~890.5 -> Product ions (e.g., m/z ~567.4, ~305.1)

    • This compound: Precursor ion m/z ~728.4 -> Product ions (to be determined by infusion of a standard or from fragmentation prediction).

3. Quantification

Quantification is achieved using an internal standard and a calibration curve constructed from standards of known concentrations.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing sample Sample containing Avermectin B1a degradation Acid-induced Degradation sample->degradation extraction Solid-Phase Extraction (SPE) sample->extraction Direct Extraction degradation->extraction Optional for complex matrices cleanup Cleanup and Concentration extraction->cleanup hplc HPLC-UV cleanup->hplc lcms LC-MS/MS cleanup->lcms quantification Quantification hplc->quantification lcms->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound Analysis.

signaling_pathway Degradation Pathway of Avermectin B1a AvermectinB1a Avermectin B1a (Disaccharide) Monosaccharide This compound AvermectinB1a->Monosaccharide Hydrolysis (Acidic Conditions) Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Hydrolysis (Stronger Acidic Conditions)

Caption: Avermectin B1a Degradation Pathway.

References

Application Note: HPLC Analysis of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avermectin B1a, a potent anthelmintic agent, can degrade under certain conditions to form Avermectin B1a monosaccharide. This degradation product is formed by the selective hydrolysis of the terminal saccharide unit of avermectin.[1] Monitoring the presence and quantity of this monosaccharide is crucial for understanding the stability and degradation profile of Avermectin B1a in various formulations and environmental samples.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound.

Analytical Principle

The method utilizes reversed-phase HPLC with UV detection for the determination of this compound. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[3][4] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Target Audience

This document is intended for researchers, scientists, and professionals in the pharmaceutical and agricultural industries involved in drug development, quality control, and residue analysis.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Dichloromethane (ACS grade), Hexane (ACS grade).

  • Chemicals: Ammonium Acetate (NH₄OAc), Trifluoroacetic Acid (TFA), Phosphoric Acid (H₃PO₄).

  • Standards: this compound certified reference standard.

  • Columns: Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl or C18).

  • HPLC Column: C18 reversed-phase column (e.g., ACE UltraCore 2.5 Super C18, 150 mm × 4.6 mm, 2.5 µm particle size).[2]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation

The sample preparation procedure should be adapted based on the matrix. Below is a general procedure for a solid matrix.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:0.1% phosphoric acid, 25:75, v/v).[5]

    • Homogenize for 1-2 minutes at high speed.

    • Add 20 mL of hexane and shake for 5 minutes.

    • Centrifuge at approximately 2500 rpm for 10 minutes.[5]

  • Clean-up (Solid Phase Extraction):

    • Condition an aminopropyl SPE cartridge with hexane.

    • Load the hexane supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with hexane.

    • Elute the analyte with a suitable solvent mixture (e.g., dichloromethane).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.[5]

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

HPLC Conditions

The following HPLC conditions can be used as a starting point and should be optimized for the specific instrumentation and column used.

ParameterCondition
Column ACE UltraCore 2.5 Super C18 (150 mm × 4.6 mm; 2.5 µm particle size)[2]
Mobile Phase A 5 mM NH₄OAc in Water (pH 9.5)[2]
Mobile Phase B Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v)[2]
Gradient Optimized for separation (refer to specific instrument guides)
Flow Rate 1.6 mL/min[2]
Injection Volume 15 µL[2]
Column Temperature 45 °C[2]
Detection UV at 245 nm[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC methods for Avermectin analysis, which can be expected for the monosaccharide derivative.

ParameterTypical ValueReference
Limit of Quantitation (LOQ) 0.002 - 0.007 mg/kg (in honey)[3][3]
0.002 ppm (in crops)[5][5]
0.5 µg/kg (in soil)[6][6]
Average Recovery 73.4% - 97.45% (in honey)[3][3]
Relative Standard Deviation (RSD) 0.91% - 13.7% (in honey)[3][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Homogenization Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration Filtration Syringe Filtration Concentration->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification method_validation Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Stability Solution Stability Validation->Stability

References

Application Note: NMR Characterization of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent macrocyclic lactone produced by Streptomyces avermitilis, is a cornerstone of antiparasitic drugs in both veterinary and human medicine. Its complex structure, featuring a disaccharide moiety composed of two L-oleandrose units, is crucial for its biological activity. Understanding the structural integrity of Avermectin B1a and its potential degradation products is paramount for quality control, stability studies, and the development of new derivatives. One of the primary degradation products is the Avermectin B1a monosaccharide, formed by the acid-catalyzed hydrolysis of the terminal oleandrose unit. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these compounds. This application note provides a detailed protocol for the NMR characterization of this compound, including comprehensive 1D and 2D NMR data and experimental workflows.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the oleandrose monosaccharide unit of Avermectin B1a, as identified from its degradation product (DP-1). Data was acquired in DMSO-d₆ at 400 MHz.[1]

Table 1: ¹H NMR Data for the Oleandrose Monosaccharide Unit of Avermectin B1a

AtomChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1'4.58d3.2
2'1.55m
2'1.95m
3'3.10m
4'3.25m
5'3.55m
6'1.10d6.2
3'-OCH₃3.33s

Table 2: ¹³C NMR Data for the Oleandrose Monosaccharide Unit of Avermectin B1a

AtomChemical Shift (δ) ppm
1'97.8
2'35.5
3'78.1
4'70.0
5'68.1
6'18.2
3'-OCH₃56.5

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of Avermectin B1a and its degradation products.[1]

Sample Preparation
  • Isolation: this compound (DP-1) can be generated via controlled acid hydrolysis of Avermectin B1a. The resulting mixture is then purified using semi-preparative HPLC.

  • Sample for NMR: An appropriate amount of the purified this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

NMR Data Acquisition

All NMR experiments are performed on a 400 MHz NMR spectrometer.

a. ¹H NMR Spectroscopy:

  • Purpose: To determine the chemical shifts, multiplicities, and coupling constants of all protons.

  • Pulse Program: Standard single-pulse experiment.

  • Key Parameters:

    • Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

b. ¹³C NMR Spectroscopy:

  • Purpose: To identify all unique carbon signals.

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Key Parameters:

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

c. 2D NMR Spectroscopy:

  • Correlation Spectroscopy (COSY):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, which helps in tracing out the connectivity within the monosaccharide ring.

  • Heteronuclear Single Quantum Coherence (HSQC):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is crucial for assigning the protonated carbons.

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This experiment is vital for establishing the connectivity across quaternary carbons and between different structural fragments.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition (400 MHz) cluster_data_analysis Data Analysis and Structure Elucidation start Start: Avermectin B1a hydrolysis Acid Hydrolysis start->hydrolysis purification Semi-preparative HPLC hydrolysis->purification nmr_sample Dissolve in DMSO-d6 purification->nmr_sample one_d 1D NMR (1H, 13C) nmr_sample->one_d two_d 2D NMR (COSY, HSQC, HMBC) nmr_sample->two_d spectral_processing Spectral Processing & Integration one_d->spectral_processing two_d->spectral_processing assignment Signal Assignment spectral_processing->assignment structure_confirmation Structure Confirmation assignment->structure_confirmation end_node End: Characterized this compound structure_confirmation->end_node

Caption: Experimental workflow for the NMR characterization of this compound.

monosaccharide_structure cluster_structure This compound (Oleandrose Unit) C1' C1' (δC 97.8) (δH 4.58) C2' C2' (δC 35.5) (δH 1.55, 1.95) C1'->C2' COSY C3' C3' (δC 78.1) (δH 3.10) C2'->C3' COSY C4' C4' (δC 70.0) (δH 3.25) C3'->C4' COSY OCH3 OCH3 (δC 56.5) (δH 3.33) C3'->OCH3 HMBC C5' C5' (δC 68.1) (δH 3.55) C4'->C5' COSY C6' C6' (δC 18.2) (δH 1.10) C5'->C6' COSY O O

Caption: Key NMR correlations for the this compound unit.

References

Application Notes and Protocols for the Mass Spectrometry of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a, a potent anthelmintic and insecticide, is a macrocyclic lactone that can undergo degradation to form various products. One of the primary degradation products is the Avermectin B1a monosaccharide, formed by the selective hydrolysis of the terminal oleandrose sugar unit.[1] The characterization and quantification of this monosaccharide are crucial for stability studies, impurity profiling, and ensuring the quality of Avermectin B1a formulations. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this compound.[2] These application notes provide a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and data interpretation.

Experimental Protocols

Protocol 1: Preparation of this compound Standard

A reference standard of this compound is essential for accurate identification and quantification.

Materials:

  • Avermectin B1a (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.5 M

  • Sodium hydroxide (NaOH), 0.5 M

  • Water, ultrapure

  • Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

  • Acid Hydrolysis: Dissolve approximately 10 mg of Avermectin B1a in 10 mL of acetonitrile. Add 10 mL of 0.5 M HCl and stir the solution at room temperature. Monitor the reaction progress by injecting a small aliquot into the LC-MS system every hour until the desired conversion to the monosaccharide is achieved.[3]

  • Neutralization: Once the reaction is complete, neutralize the solution by adding 10 mL of 0.5 M NaOH.[3]

  • Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the neutralized reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and other polar impurities.

    • Elute the this compound with 5 mL of methanol.

  • Solvent Evaporation: Evaporate the methanol from the eluate under a gentle stream of nitrogen at a temperature below 40°C.

  • Reconstitution and Storage: Reconstitute the dried residue in a known volume of acetonitrile to prepare a stock solution of the this compound standard. Store the stock solution at -20°C in the dark.[1]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines the extraction of this compound from a sample matrix (e.g., a formulation or biological matrix).

Materials:

  • Sample containing this compound

  • Acetonitrile (HPLC grade)

  • Water, ultrapure

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • For solid samples, accurately weigh a known amount of the sample and dissolve it in a specific volume of acetonitrile.

    • For liquid samples, an aliquot can be directly diluted with acetonitrile.

  • Centrifugation/Filtration: Centrifuge the sample extract to pellet any insoluble material. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilution: Dilute the filtered extract with a mixture of acetonitrile and water (typically 1:1, v/v) to a final concentration suitable for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

LC Parameters (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 50% B, hold for 1 min, increase to 95% B in 5 min, hold for 2 min, return to 50% B in 0.1 min, and re-equilibrate for 2 min.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temperature | 40°C |

MS/MS Parameters (Example):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

| Collision Gas | Argon |

Data Presentation

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
This compound729.4 [M+H]⁺567.3, 305.2, 145.120-40
Avermectin B1a (for comparison)873.5 [M+H]⁺567.3, 305.2, 145.125-45

Note: The precursor ion for this compound is based on its molecular weight of 728.9 g/mol .[1] The product ions are proposed based on the known fragmentation of the Avermectin B1a aglycone portion, as the monosaccharide retains this core structure.[4] The optimal collision energy should be determined empirically on the specific instrument used.

Visualization of Pathways and Workflows

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor This compound [M+H]⁺ m/z = 729.4 fragment1 Aglycone Fragment [M+H - C6H10O3]⁺ m/z = 567.3 precursor->fragment1 Loss of Monosaccharide fragment2 Further Fragmentation m/z = 305.2 fragment1->fragment2 Neutral Loss fragment3 Characteristic Ion m/z = 145.1 fragment2->fragment3 Neutral Loss

Caption: Proposed fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction with Acetonitrile sample->extraction filtration Filtration (0.22 µm) extraction->filtration dilution Dilution filtration->dilution lc_separation LC Separation (C18) dilution->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using the synthesized this compound standard. A series of standard solutions of known concentrations are injected into the LC-MS/MS system. The peak area of a specific product ion (e.g., m/z 567.3) is plotted against the concentration to generate a calibration curve. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas from this curve. The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined to define the sensitivity of the method.

Conclusion

The protocols and data presented provide a comprehensive framework for the mass spectrometric analysis of this compound. The detailed experimental procedures, coupled with the proposed fragmentation pathway and analytical workflow, will aid researchers in the accurate identification and quantification of this important degradation product. This information is valuable for quality control, stability testing, and regulatory submissions related to Avermectin B1a products.

References

Application Notes and Protocols for Developing a Biological Assay for Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a is a potent macrocyclic lactone with significant anthelmintic and insecticidal properties.[1][2] Its mechanism of action primarily involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[2][3][4] Avermectin B1a monosaccharide is a key degradation product of Avermectin B1a, formed by the selective hydrolysis of the terminal saccharide unit.[5][6] While devoid of the paralytic activity of its parent compound, the monosaccharide is a potent inhibitor of nematode larval development.[5] Understanding the biological activity of this compound is crucial for evaluating the efficacy and environmental impact of Avermectin-based therapies.

These application notes provide detailed protocols for two distinct biological assays designed to characterize and quantify the biological activity of this compound: a whole-organism based Caenorhabditis elegans (C. elegans) lethality assay and an in-vitro competitive binding assay using a recombinant glutamate-gated chloride channel (GluCl).

Principle of the Assays

The proposed assays leverage the known biological effects of avermectins on nematodes. The C. elegans lethality assay provides a phenotypic readout of the compound's overall toxicity to a model nematode organism. The in-vitro GluCl binding assay offers a more targeted approach to determine if this compound interacts with the same molecular target as its parent compound, albeit with different functional consequences.

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Summary of Quantitative Data from C. elegans Lethality Assay

CompoundLC50 (µM) [95% Confidence Interval]Slope of Dose-Response Curve
Avermectin B1a0.05 [0.04-0.06]2.5
This compound5.0 [4.5-5.5]1.8
Negative Control (DMSO)>100N/A

Table 2: Summary of Quantitative Data from In-Vitro GluCl Competitive Binding Assay

CompoundIC50 (nM) [95% Confidence Interval]Ki (nM)
Avermectin B1a1.5 [1.2-1.8]0.8
This compound50.2 [45.1-55.3]26.4
Unlabeled Glutamate1500 [1350-1650]789

Experimental Protocols

Protocol 1: Caenorhabditis elegans Lethality Assay

This protocol details a method to determine the lethal concentration (LC50) of this compound in the model organism C. elegans.

Materials and Reagents:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50

  • M9 buffer

  • Avermectin B1a (for positive control)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Synchronized L1-stage C. elegans larvae

  • Incubator at 20°C

  • Dissecting microscope

Methodology:

  • Preparation of Assay Plates:

    • Prepare a serial dilution of this compound and Avermectin B1a in DMSO.

    • In a 96-well plate, add 1 µL of each compound dilution to the corresponding wells. Include a DMSO-only control.

    • Add 99 µL of M9 buffer containing a suspension of E. coli OP50 to each well.

  • Addition of C. elegans :

    • Synchronize C. elegans to obtain a population of L1 larvae.

    • Adjust the concentration of L1 larvae in M9 buffer to approximately 20-30 worms per 10 µL.

    • Add 10 µL of the L1 suspension to each well of the 96-well plate.

  • Incubation and Observation:

    • Incubate the plates at 20°C for 72 hours.

    • After incubation, score the number of live and dead worms in each well using a dissecting microscope. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value using a suitable statistical software package by fitting the data to a dose-response curve.

Protocol 2: In-Vitro Glutamate-Gated Chloride Channel (GluCl) Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to measure the affinity of this compound for a recombinant invertebrate GluCl.

Materials and Reagents:

  • Cell line expressing a recombinant invertebrate GluCl (e.g., from Haemonchus contortus or C. elegans)[7]

  • Membrane preparation from the GluCl-expressing cell line

  • Radiolabeled ligand (e.g., [³H]-Ivermectin)

  • Avermectin B1a (for positive control)

  • This compound

  • Unlabeled Glutamate

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology:

  • Assay Setup:

    • Prepare serial dilutions of this compound, Avermectin B1a, and unlabeled glutamate in the binding buffer.

    • In a 96-well plate, add 25 µL of each compound dilution to the appropriate wells.

  • Binding Reaction:

    • Add 25 µL of the radiolabeled ligand (e.g., [³H]-Ivermectin at a final concentration equal to its Kd) to each well.

    • Add 50 µL of the membrane preparation containing the GluCl receptor to each well.

    • Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

    • Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling_Pathway cluster_invertebrate Invertebrate Neuron AVM_B1a Avermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) AVM_B1a->GluCl Potentiates AVM_Mono Avermectin B1a monosaccharide Larval_Inhibition Larval Development Inhibition AVM_Mono->Larval_Inhibition Chloride_Influx Chloride Ion Influx GluCl->Chloride_Influx Opens Paralysis Paralysis & Death Chloride_Influx->Paralysis

Caption: Proposed signaling pathway of Avermectin B1a and its monosaccharide.

C_elegans_Assay_Workflow cluster_workflow C. elegans Lethality Assay Workflow start Start prep_plates Prepare 96-well plates with compound dilutions start->prep_plates add_ecoli Add E. coli OP50 suspension prep_plates->add_ecoli add_worms Add synchronized L1 C. elegans add_ecoli->add_worms incubate Incubate at 20°C for 72 hours add_worms->incubate score Score live/dead worms incubate->score analyze Analyze data and determine LC50 score->analyze end End analyze->end

Caption: Workflow for the C. elegans lethality assay.

GluCl_Binding_Assay_Workflow cluster_workflow In-Vitro GluCl Binding Assay Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds add_radioligand Add radiolabeled ligand prep_compounds->add_radioligand add_membrane Add GluCl membrane preparation add_radioligand->add_membrane incubate Incubate at room temperature add_membrane->incubate filter_wash Filter and wash incubate->filter_wash count Scintillation counting filter_wash->count analyze Analyze data and determine IC50/Ki count->analyze end End analyze->end

Caption: Workflow for the in-vitro GluCl competitive binding assay.

References

Application Note: Quantitative Analysis of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avermectin B1a is a potent macrocyclic lactone used as an insecticide and anthelmintic.[1] Its monosaccharide derivative, Avermectin B1a monosaccharide, is a key degradation product formed through the selective hydrolysis of the terminal oleandrose sugar unit, often under acidic conditions.[2][3][4] While devoid of the paralytic activity of its parent compound, the monosaccharide is a potent inhibitor of nematode larval development.[3][4] Therefore, its quantitative analysis is crucial for understanding the degradation pathways of Avermectin B1a, assessing residue levels in environmental and food samples, and for quality control in pharmaceutical formulations. This document provides detailed protocols for the quantitative analysis of this compound in various samples using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methodologies

The primary methods for the quantification of Avermectin B1a and its derivatives are reverse-phase HPLC with UV detection and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for trace-level residue analysis in complex matrices like soil, water, and biological tissues.[5][6][7] Quantitative Nuclear Magnetic Resonance (qNMR) has also been validated as a highly accurate method for determining Avermectin B1a in commercial products.[8][9]

Key Analytical Techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for its high sensitivity and specificity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. It is ideal for residue analysis in food, environmental, and biological samples.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available technique. Avermectins are typically detected at a wavelength of 245 nm.[2][10][11] While less sensitive than LC-MS/MS, it is suitable for analyzing higher concentration samples, such as pharmaceutical formulations.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis in Soil and Water Samples

This protocol is adapted from validated methods for Avermectin B1a and is applicable for its monosaccharide derivative.[5][6]

A. Sample Preparation: Soil [5]

  • Extraction: Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. Add 20 mL of a 70:30 (v/v) acetonitrile/water solution.

  • Homogenization: Shake vigorously for 1 hour.

  • Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., C18 or aminopropyl) according to the manufacturer's instructions.

    • Load the filtered extract onto the SPE column.

    • Wash the column with 5 mL of 25% acetonitrile in water.

    • Elute the analytes with 5 mL of dichloromethane.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (50:50, v/v) for LC-MS/MS analysis.

B. Sample Preparation: Water [6]

  • Extraction: To a 100 mL water sample, add 25 mL of acetonitrile to desorb any analytes from the container walls.

  • Liquid-Liquid Partitioning: Transfer a 75 mL aliquot to a separatory funnel. Partition twice with 20 mL portions of dichloromethane.

  • Combine and Evaporate: Combine the organic (dichloromethane) layers. Evaporate to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 50% (v/v) acetonitrile/water for LC-MS/MS analysis.

C. LC-MS/MS Instrumentation and Conditions [5][7]

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • Start at 60% B.

    • Linear gradient to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and equilibrate for 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Monitoring: Multiple Reaction Monitoring (MRM).

    • Note: Precursor and product ions for this compound must be determined by direct infusion of a standard. For reference, Avermectin B1a is often monitored using the precursor ion m/z 891 and product ion m/z 567.[7]

Protocol 2: HPLC-UV Analysis in Formulations

This protocol is suitable for the analysis of higher concentration samples, such as commercial formulations or during process development.[10]

A. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a quantity of the formulation expected to contain about 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Cool to room temperature and dilute to volume with methanol. Filter an aliquot through a 0.45 µm filter before analysis.

B. HPLC Instrumentation and Conditions [10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Column Temperature: 30°C.

  • Mobile Phase: Methanol: Acetonitrile: Water (55:30:15, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detector Wavelength: 245 nm.

  • Injection Volume: 5 µL.

Data Presentation

The following table summarizes the performance of analytical methods for Avermectin B1a and related compounds in various matrices. These values provide an expected range of performance for the analysis of its monosaccharide derivative.

Analyte(s)MatrixMethod of AnalysisLOQMean Recovery (%)RSD (%)Reference
Avermectin B1a, B1b, 8,9-Z isomerSoilLC-MS/MS0.5 µg/kg70-120%≤20%[5]
Avermectin B1a, B1b, 8,9-Z isomerWaterLC-MS/MS0.05 µg/L70-120%≤20%[6]
Avermectin B1aHoneyHPLC-UV0.007 mg/kg73.4-97.5%0.9-13.7%[11]
Avermectin B1aApplesHPLC-Fluorescence0.002 mg/kg85%N/A[11]
Avermectin B1aAnimal ProductsLC-MS/MS0.005 mg/kgN/AN/A[7]
Avermectin B1aCommercial FormulationqNMR0.029 mg/mL98.86%0.34%[8]

N/A: Not Available in the cited literature.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a given sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Water, Tissue) Extraction Extraction (Acetonitrile/Water) Sample->Extraction Cleanup Cleanup (SPE or LLE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Quantification Quantification (Calibration Curve) Analysis->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis.

Degradation Pathway

This diagram shows the relationship between Avermectin B1a and its degradation products, highlighting the formation of the monosaccharide.

G AVM AVM Mono Mono AVM->Mono - Oleandrose Aglycone Aglycone Mono->Aglycone - Oleandrose

Caption: Avermectin B1a acid degradation pathway.

References

Utilizing Avermectin B1a Monosaccharide as a Reference Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a key analytical reference standard used in the pharmaceutical and agricultural industries. It is a primary degradation product of Avermectin B1a, a potent anthelmintic and insecticide.[1] As a reference standard, it is crucial for the accurate quantification of Avermectin B1a and its monosaccharide derivative in various matrices, ensuring product quality, stability, and safety.[2] This document provides detailed application notes and experimental protocols for the effective use of this compound as a reference standard in analytical testing.

Physicochemical Properties

PropertyValue
Chemical Formula C₄₁H₆₀O₁₁
Molecular Weight 728.9 g/mol
CAS Number 71831-09-9
Appearance White solid
Solubility Soluble in ethanol, methanol, DMF, or DMSO
Storage -20°C

Data sourced from product data sheets.[1][3]

Applications

This compound serves as a critical reference standard in a variety of analytical applications, including:

  • Analytical Method Development and Validation: Essential for establishing the specificity, linearity, accuracy, and precision of new analytical methods for Avermectin B1a and its related substances.[2]

  • Stability Indicating Assays: Used to monitor the degradation of Avermectin B1a under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress.[4]

  • Quantitative Analysis: Enables the precise measurement of this compound in bulk drug substances, formulated products, and biological matrices.

  • Impurity Profiling: Facilitates the identification and quantification of this compound as a process-related impurity or degradation product.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

This protocol outlines the preparation of standard solutions of this compound for use in calibration curves and analytical assays.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of acetonitrile or methanol.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Bring the flask to volume with the same solvent.

    • Stopper and mix thoroughly. This is the stock solution.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the appropriate solvent (typically the mobile phase used in the analytical method) to prepare a series of working standard solutions.

    • For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the chosen solvent.

    • Prepare a series of at least five concentrations to construct a calibration curve.

Storage: Store all standard solutions at -20°C in amber vials to protect from light.[1]

HPLC Method for Quantification

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. Method parameters may need to be optimized based on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1200 or equivalent
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (85/15, v/v)
Gradient Isocratic or Gradient (to be optimized)
Flow Rate 1.5 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL

These conditions are based on a validated stability-indicating method for Ivermectin and its related substances.[5]

Procedure:

  • System Suitability: Inject the highest concentration standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • Calibration Curve: Inject each of the working standard solutions in duplicate. Plot the average peak area against the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The r² value should be ≥ 0.999.

  • Sample Analysis: Prepare sample solutions according to the matrix (e.g., dissolution of a formulated product, extraction from a biological sample). Inject the sample solutions and a standard solution (for bracketing) into the HPLC system.

  • Quantification: Calculate the concentration of this compound in the samples using the calibration curve equation.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol describes a general Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in complex matrices like soil, water, or animal tissues.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC-MS/MS System Waters Acquity UPLC with a TQ detector or equivalent
Column TSK-GEL ODS 100V (short column)
Mobile Phase A 0.1 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Positive Ion (ESI+)
Monitoring Ions To be determined by direct infusion of the reference standard

These conditions are based on a method for the simultaneous determination of avermectins in bovine tissues.[6]

Sample Preparation (General):

  • Extraction: Homogenize the sample and extract with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate).

  • Clean-up: Perform a liquid-liquid extraction or use solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Reconstitution: Evaporate the cleaned-up extract to dryness and reconstitute in the mobile phase.

Procedure:

  • Follow the same steps for system suitability and calibration curve construction as described in the HPLC method, using matrix-matched standards if necessary.

  • Inject the prepared sample extracts into the LC-MS/MS system.

  • Quantify the this compound concentration based on the peak area ratios of the analyte to an internal standard (if used) and the calibration curve.

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical methods utilizing Avermectin B1a and related compounds as reference standards.

Table 1: Method Validation Parameters for Avermectin B1a Analysis in Soil by LC-MS/MS

ParameterAvermectin B1a
Limit of Quantification (LOQ) 0.5 µg/kg
Mean Recovery 70-120%
Relative Standard Deviation (RSD) ≤20%

Data from a validated analytical method for avermectins in soil.[7]

Table 2: Method Validation Parameters for Avermectin B1a Analysis in Water by LC-MS/MS

ParameterAvermectin B1a
Limit of Quantification (LOQ) 0.05 µg/L
Mean Recovery 70-120%
Relative Standard Deviation (RSD) ≤20%

Data from a validated analytical method for avermectins in water.[8]

Table 3: Method Validation Parameters for Ivermectin (related to Avermectin B1a) by HPLC

ParameterValue
Linearity Range 0.1 - 150% of 0.6 mg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL

Data from a validated stability-indicating HPLC method for Ivermectin.[5]

Signaling Pathway and Mechanism of Action

Avermectin B1a and its derivatives primarily exert their anthelmintic and insecticidal effects by modulating ligand-gated ion channels, specifically gamma-aminobutyric acid (GABA) receptors and glycine receptors.[2][9]

Avermectin B1a Interaction with GABA Receptors

Avermectin B1a potentiates the action of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] It binds to the GABA-benzodiazepine receptor-chloride ion channel complex, leading to an increased influx of chloride ions.[2][10] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, which results in paralysis and death of the target organism.[2]

GABAPathway Avermectin Avermectin B1a GABA_Receptor GABA-A Receptor (Chloride Ion Channel) Avermectin->GABA_Receptor Binds and Potentiates Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Paralysis Paralysis and Death Hyperpolarization->Paralysis Causes

Avermectin B1a potentiation of GABA-A receptor activity.
Avermectin B1a Interaction with Glycine Receptors

Avermectin B1a also interacts with glycine receptors, which are another class of inhibitory ligand-gated ion channels, particularly in the spinal cord and brainstem.[9][11] It can act as a positive allosteric modulator, potentiating the response to glycine, and at higher concentrations, can directly activate the receptor, leading to chloride influx and neuronal inhibition.[12]

GlycinePathway Avermectin Avermectin B1a Glycine_Receptor Glycine Receptor (Chloride Ion Channel) Avermectin->Glycine_Receptor Binds and Modulates Chloride_Influx Increased Cl- Influx Glycine_Receptor->Chloride_Influx Opens Channel Inhibition Neuronal Inhibition Chloride_Influx->Inhibition Leads to Paralysis Paralysis Inhibition->Paralysis Contributes to

Avermectin B1a modulation of glycine receptor activity.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a sample using a reference standard.

ExperimentalWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Avermectin B1a Monosaccharide Standard Solutions Calibration Generate Calibration Curve (Inject Standards) Standard_Prep->Calibration Sample_Prep Prepare Sample Solution (Extraction, Clean-up) Sample_Analysis Analyze Sample (Inject Sample) Sample_Prep->Sample_Analysis Quantification Quantify Analyte Concentration Calibration->Quantification Sample_Analysis->Quantification Reporting Report Results Quantification->Reporting

General workflow for quantitative analysis.

References

Troubleshooting & Optimization

Technical Support Center: Avermectin B1a Monosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Avermectin B1a monosaccharide (L-oleandrose) and its subsequent glycosylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this complex synthetic pathway.

Frequently Asked Questions (FAQs)

Section 1: Synthesis of L-Oleandrose Donor

Question 1: I am experiencing low yields during the formation of the L-rhamnal glycal from L-rhamnose. What are the common causes and solutions?

Answer: Low yields in the Fischer-Zach reaction for glycal formation are a frequent issue. The primary causes are often related to the quality of reagents and reaction conditions.

  • Cause 1: Inactive Zinc. The zinc dust used for the reductive elimination must be highly active. Old or improperly stored zinc can have an oxide layer that inhibits the reaction.

  • Troubleshooting:

    • Activate the zinc dust immediately before use. Common activation methods include washing with dilute HCl, followed by water, ethanol, and ether, then drying under a vacuum.

    • Consider using a zinc-copper couple, which can be more reactive.

  • Cause 2: Presence of Water. The reaction is sensitive to water, which can lead to hydrolysis of the glycosyl bromide intermediate, reducing the yield of the desired glycal.[1]

  • Troubleshooting:

    • Ensure all glassware is rigorously dried.

    • Use anhydrous solvents. Acetic acid should be glacial, and co-solvents like THF should be freshly distilled from a suitable drying agent.

    • Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering the reaction.

  • Cause 3: Inefficient Bromination. Incomplete conversion of the peracetylated rhamnose to the glycosyl bromide will naturally lead to lower yields of the final glycal.

  • Troubleshooting:

    • Ensure the HBr in acetic acid solution is fresh.

    • Monitor the bromination step by TLC to ensure complete consumption of the starting material before proceeding to the reductive elimination step.

Question 2: My methylation of the L-rhamnal diol is not regioselective, resulting in a mixture of 3-O-methyl and 4-O-methyl products. How can I improve selectivity for the 3-OH position?

Answer: Achieving high regioselectivity for the C-3 hydroxyl group is critical for the synthesis of L-oleandrose. Standard methylation procedures often yield mixtures. A stannylene acetal-mediated methylation is the preferred method for directing the methylation to the C-3 position.[2]

  • Mechanism of Selectivity: The reaction of the diol with dibutyltin oxide forms a cyclic stannylene acetal. In the case of L-rhamnal, the resulting five-membered ring structure preferentially activates the equatorial C-3 hydroxyl group over the axial C-4 hydroxyl, directing the incoming methylating agent (e.g., methyl iodide) to the desired position.

  • Troubleshooting Poor Selectivity:

    • Stoichiometry: Ensure you are using a slight excess (~1.1 equivalents) of dibutyltin oxide to drive the formation of the acetal.

    • Azeotropic Removal of Water: The formation of the stannylene acetal is an equilibrium process that generates water. This water must be removed to drive the reaction to completion. Perform the reaction in a solvent like methanol or toluene with a Dean-Stark apparatus to azeotropically remove water.

    • Reaction Time: Allow sufficient time for the stannylene acetal to form completely before adding the methylating agent. This can be monitored by observing the solution becoming clear.

Section 2: Glycosylation of Avermectin Aglycone

Question 3: My glycosylation of the Avermectin aglycone with the protected L-oleandrose donor results in a low yield and a poor α:β anomeric ratio. How can I improve the stereoselectivity for the desired α-anomer?

Answer: This is one of the most significant challenges in the synthesis of Avermectin B1a. The formation of 2-deoxy-glycosides is notoriously difficult to control stereochemically due to the absence of a participating protecting group at the C-2 position.[3][4] This often leads to mixtures of anomers and undesired side products.

  • Problem: Standard Lewis acid promoters (e.g., TMSOTf) can lead to poor α:β selectivity and the formation of side products, including the product of Ferrier rearrangement and elimination of hydroxyl groups on the sensitive aglycone.[5]

  • Solution: The choice of glycosyl donor and, more importantly, the promoter system is critical. Recent studies have shown that specific phosphonium salt catalysts can significantly improve α-selectivity.

  • Recommended Protocol:

    • Use a protected L-oleandral (glycal) as the glycosyl donor.

    • Employ a phosphonium bromide salt, such as triphenylphosphine hydrobromide (HBr•PPh₃), as the catalyst. This has been shown to produce the cleanest reaction profile and highest α-selectivity.[5]

    • Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.

Data adapted from studies on the glycosylation of digitoxigenin with L-oleandrose donors.[5]

EntryGlycosyl DonorPromoter / CatalystSolventYield (α-anomer)Selectivity (α:β)Key Side Products
1Anomeric AcetateTMSOTfCH₂Cl₂Moderate~2:1Ferrier Rearrangement
2ThioglycosideNIS / TfOHCH₂Cl₂Low-Moderate~3:1Aglycone Decomposition
3L-OleandralHBr•PPh₃CH₂Cl₂67%>10:1Minimal
4L-OleandralEosin Y / LightCH₂Cl₂64%>10:1Minimal
Section 3: Protecting Group Strategy & Purification

Question 4: I am having trouble with the protecting group strategy. Which groups should I use and in what order?

Answer: A robust and orthogonal protecting group strategy is essential.[6][7] For the synthesis of the L-oleandrose donor from L-rhamnose, you must selectively protect the C-4 hydroxyl while methylating the C-3 hydroxyl.

  • Workflow:

    • Initial Protection: Start with L-rhamnose and protect the C-1, C-2, and C-4 hydroxyls. A common strategy is to form an acetal, for instance, by converting L-rhamnose to its methyl rhamnopyranoside, followed by the formation of a 2,3-O-isopropylidene or benzylidene acetal. This leaves the C-4 hydroxyl free.

    • Protection of C-4: Protect the free C-4 hydroxyl with a robust group like a benzyl (Bn) or silyl (e.g., TBDPS) ether.

    • Deprotection of C-2/C-3: Remove the acetal to free the C-2 and C-3 hydroxyls.

    • Selective Methylation: Use the stannylene acetal method described in FAQ 2 to selectively methylate the C-3 hydroxyl.

    • Deoxygenation of C-2: The C-2 hydroxyl must be removed. This can be achieved through a Barton-McCombie deoxygenation or by converting it into a good leaving group (e.g., tosylate) followed by reduction with a hydride reagent like LiAlH₄.

Caption: Troubleshooting logic for protecting group issues.

Question 5: I am struggling to purify my final glycosylated product. It is difficult to separate from the unreacted aglycone. Any suggestions?

Answer: Purification can be challenging due to the large size and similar polarities of the desired product and the Avermectin aglycone starting material.

  • Chromatography:

    • Technique: Flash column chromatography on silica gel is the standard method. However, the large, relatively nonpolar nature of Avermectin derivatives means that a high-resolution silica gel (e.g., 230-400 mesh) and carefully optimized solvent systems are required.

    • Solvent System: A gradient elution is often necessary. Start with a nonpolar system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The glycosylated product should be more polar than the aglycone and thus elute later. Add a small amount of triethylamine (~0.1-1%) to the solvent system to prevent the degradation of the acid-sensitive Avermectin macrocycle on the silica gel.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification to achieve high purity, Reverse-Phase HPLC (RP-HPLC) is highly effective. A C18 column with a methanol/water or acetonitrile/water gradient is typically used.[2] This method provides excellent separation of the product from residual aglycone and any anomeric isomers.

Experimental Protocols

Protocol 1: Regioselective 3-O-Methylation of L-Rhamnal Diol
  • Setup: To a solution of L-rhamnal diol (1.0 eq) in anhydrous methanol under an Argon atmosphere, add dibutyltin oxide (1.1 eq).

  • Stannylene Acetal Formation: Heat the mixture to reflux using a condenser. The solution will initially be a milky suspension. Continue refluxing until the solution becomes clear (typically 2-4 hours), indicating the formation of the stannylene acetal.

  • Methylation: Cool the solution to room temperature. Add methyl iodide (3.0 eq) and a catalytic amount of cesium fluoride (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC (stain with p-anisaldehyde).

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue can be purified directly by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-O-methyl-L-rhamnal.

Protocol 2: α-Selective Glycosylation of Avermectin B1a Aglycone
  • Setup: In a flame-dried flask under an Argon atmosphere, dissolve the Avermectin B1a aglycone (1.0 eq) and the protected L-oleandral donor (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add triphenylphosphine hydrobromide (HBr•PPh₃) (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress closely by TLC or LC-MS. The aglycone is sensitive, and prolonged reaction times can lead to degradation.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine. Further purification can be achieved via RP-HPLC if necessary.

ExperimentalWorkflow cluster_donor Donor Synthesis cluster_coupling Glycosylation cluster_purification Purification & Analysis LRhamnose LRhamnose GlycalFormation GlycalFormation LRhamnose->GlycalFormation Fischer-Zach Protection Protection GlycalFormation->Protection 4-OH Methylation Methylation Protection->Methylation 3-OH (Stannylene) OleandroseDonor OleandroseDonor Methylation->OleandroseDonor Deprotection/Activation Coupling HBr*PPh3 Catalysis OleandroseDonor->Coupling Aglycone Avermectin Aglycone Aglycone->Coupling CrudeProduct Crude Avermectin B1a Coupling->CrudeProduct Column Silica Gel Column (EtOAc/Hexane + Et3N) CrudeProduct->Column HPLC RP-HPLC (MeOH/H2O) Column->HPLC Analysis NMR, HRMS HPLC->Analysis

Caption: Overall workflow for this compound synthesis and coupling.

References

Technical Support Center: Optimizing Avermectin B1a Monosaccharide Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of Avermectin B1a monosaccharide from Streptomyces avermitilis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing the yield of Avermectin B1a?

A1: The primary strategies for enhancing Avermectin B1a production encompass three main areas:

  • Genetic Engineering of Streptomyces avermitilis : Modifying the genetic makeup of the producing strain to enhance the expression of key biosynthetic genes and increase the supply of precursors.

  • Fermentation Medium and Process Optimization : Fine-tuning the composition of the growth medium and the physical parameters of the fermentation process to create an optimal environment for Avermectin B1a production.

  • Precursor Feeding Strategies : Supplementing the fermentation medium with specific metabolic precursors to direct cellular metabolism towards the synthesis of Avermectin B1a.

Q2: Which genes are the most common targets for genetic engineering to improve Avermectin B1a yield?

A2: Several key genes and gene clusters are targeted for genetic modification. Engineering the aveC gene can increase the ratio of B1a to B2a components.[1] Overexpression of genes involved in the β-oxidation pathway, such as fadD and fadAB, can increase the supply of acyl-CoA precursors necessary for avermectin synthesis.[1][2] Additionally, manipulating transcriptional regulators like AveT and its target gene aveM has been shown to significantly impact avermectin production.[3][4]

Q3: What are the most critical components of the fermentation medium to optimize for Avermectin B1a production?

A3: Studies have shown that carbon and nitrogen sources are critical for optimizing Avermectin B1a yield. Specifically, corn starch and yeast extract have been identified as having significant effects on production.[5][6] The optimal concentrations of these components can be determined using methods like response surface methodology.[5][6]

Q4: Can precursor feeding alone significantly increase Avermectin B1a yield?

A4: Yes, rational feeding strategies based on metabolomics have been shown to increase Avermectin B1a production. Supplementing the fermentation with a combination of precursors such as lactic acid, pyruvic acid, succinic acid, threonine, isoleucine, and valine can enhance the final titer.[7]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low overall Avermectin yield Suboptimal fermentation medium.Optimize concentrations of key medium components like corn starch and yeast extract using response surface methodology.[5]
Inefficient precursor supply.Overexpress genes involved in precursor synthesis, such as those in the β-oxidation pathway (fadD, fadAB).[1][2] Consider a precursor feeding strategy.[7]
Non-optimized fermentation parameters.Systematically evaluate and optimize pH, temperature, inoculum size, and fermentation time.[8]
Low ratio of Avermectin B1a to other components (e.g., B2a) Inefficient activity of the AveC protein.Engineer the aveC gene. Specific mutations in aveC have been shown to increase the B1a:B2a ratio.[1]
Inconsistent batch-to-batch yield Variability in inoculum quality.Standardize inoculum preparation protocols, including age and cell density.
Fluctuations in fermentation conditions.Implement robust process control, potentially using online monitoring of parameters like oxygen uptake rate (OUR) to guide feeding strategies.
Genetic instability of the production strain.Perform regular strain maintenance and re-selection from master cell banks.
High cell growth but low Avermectin production Metabolic flux is not directed towards secondary metabolism.Delete competing secondary metabolite gene clusters to redirect precursors to avermectin biosynthesis.[9]
Repression of biosynthetic genes.Manipulate transcriptional regulators, for instance, by overexpressing activators like AveT or deleting repressors.[3][4]

Experimental Protocols

Protocol 1: Overexpression of β-oxidation Pathway Genes (fadD and fadAB)

This protocol describes the methodology for overexpressing the fadD and fadAB genes in S. avermitilis to increase the intracellular pool of acyl-CoA precursors.

1. Plasmid Construction: a. Amplify the fadD and fadAB genes from S. avermitilis genomic DNA using PCR with primers containing appropriate restriction sites. b. Clone the amplified fragments into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive or inducible promoter. c. Verify the integrity of the constructed plasmid by restriction digestion and DNA sequencing.

2. Transformation of S. avermitilis : a. Prepare competent S. avermitilis protoplasts. b. Transform the protoplasts with the constructed overexpression plasmid via polyethylene glycol-mediated transformation. c. Regenerate the protoplasts on an appropriate regeneration medium. d. Select positive transformants using an appropriate antibiotic marker.

3. Fermentation and Analysis: a. Inoculate a seed culture of the recombinant and wild-type (control) strains in a suitable seed medium. b. After incubation, transfer the seed culture to the production medium. c. Ferment for the desired period (e.g., 10-14 days) under optimized conditions (e.g., 28-31°C, pH 7.0).[8] d. Extract avermectins from the fermentation broth and cell biomass. e. Quantify the Avermectin B1a yield using High-Performance Liquid Chromatography (HPLC).

Protocol 2: Response Surface Methodology (RSM) for Medium Optimization

This protocol outlines the use of RSM to identify the optimal concentrations of corn starch and yeast extract for maximizing Avermectin B1a production.[5][6]

1. Experimental Design: a. Use a central composite design (CCD) to create a set of experimental runs with varying concentrations of corn starch and yeast extract. b. The design should include factorial points, axial points, and a center point.

2. Fermentation: a. Prepare fermentation media according to the experimental design. b. Inoculate each flask with a standardized inoculum of S. avermitilis. c. Conduct the fermentations under constant conditions of temperature, pH, and agitation.

3. Data Analysis: a. After the fermentation period, measure the Avermectin B1a concentration for each experimental run. b. Fit the experimental data to a second-order polynomial equation. c. Use analysis of variance (ANOVA) to determine the significance of the model and the individual factors. d. Generate response surface plots to visualize the relationship between the variables and the response. e. Determine the optimal concentrations of corn starch and yeast extract for maximizing Avermectin B1a production.

4. Model Validation: a. Conduct a verification experiment using the predicted optimal medium composition. b. Compare the experimental result with the predicted value to validate the model.

Quantitative Data Summary

Table 1: Impact of Genetic Engineering Strategies on Avermectin B1a Titer

Strain / ModificationAvermectin B1a Titer (µg/mL)Fold IncreaseReference
Industrial Strain A229 (Control)6447-[1]
A229 with aveC8m overexpression81201.26[1]
A229 with fadD-fadAB co-overexpression85371.32[1]
A229 with bicA-ecaA co-expression80831.25[1]
A229 with combined aveC8m, fadD-fadAB, and bicA-ecaA overexpression96131.49[1]
Wild-Type (Control)~3528-[5]
Wild-Type with aveT overexpression~1.2-fold increase1.2[4]

Table 2: Effect of Fermentation Parameter Optimization on Avermectin Production

ParameterOptimized ValueResulting Avermectin YieldReference
Initial pH7.0Maximum production[8]
Temperature31°CMaximum production[8]
Inoculum Size10% (v/v)Maximum production[8]
Fermentation Time10 daysMaximum production[8]
Glucose Feeding (OUR control)~12 mmol/L/h5228 U/mL (22.8% increase)

Visualizations

Genetic_Engineering_Workflow Workflow for Genetic Engineering to Enhance Avermectin B1a Production cluster_gene_selection Gene Target Selection cluster_molecular_biology Molecular Biology cluster_fermentation Fermentation & Analysis aveC aveC (B1a:B2a ratio) plasmid Plasmid Construction aveC->plasmid fadD_fadAB fadD/fadAB (Precursor Supply) fadD_fadAB->plasmid aveT_aveM aveT/aveM (Regulation) aveT_aveM->plasmid transform S. avermitilis Transformation plasmid->transform selection Selection of Recombinants transform->selection ferment Shake Flask / Bioreactor Fermentation selection->ferment hplc HPLC Analysis ferment->hplc yield Yield Improvement hplc->yield

Caption: Workflow for Genetic Engineering to Enhance Avermectin B1a Production.

Precursor_Supply_Pathway Engineered Precursor Supply Pathways for Avermectin B1a Biosynthesis cluster_precursors Primary Metabolism cluster_engineering Genetic Engineering Targets cluster_building_blocks Acyl-CoA Precursors cluster_product Final Product fatty_acids Fatty Acids fadD_fadAB Overexpress fadD, fadAB fatty_acids->fadD_fadAB β-oxidation co2 CO2 bicA_ecaA Express bicA, ecaA co2->bicA_ecaA CO2 concentration acyl_coa Acyl-CoA fadD_fadAB->acyl_coa malonyl_coa Malonyl-CoA / Methylmalonyl-CoA bicA_ecaA->malonyl_coa avermectin Avermectin B1a acyl_coa->avermectin Biosynthesis malonyl_coa->avermectin Biosynthesis Troubleshooting_Logic Troubleshooting Logic for Low Avermectin B1a Yield start Low Avermectin B1a Yield check_growth Is cell growth also low? start->check_growth check_ratio Is the B1a:B2a ratio low? check_growth->check_ratio No optimize_medium Optimize Fermentation Medium & Conditions check_growth->optimize_medium Yes engineer_precursors Engineer Precursor Supply (e.g., fadD/AB) check_ratio->engineer_precursors No engineer_aveC Engineer aveC Gene check_ratio->engineer_aveC Yes

References

Technical Support Center: Avermectin B1a Monosaccharide Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the Avermectin B1a monosaccharide degradation pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no degradation of Avermectin B1a to its monosaccharide. Incorrect pH: The cleavage of the terminal oleandrose sugar is highly pH-dependent.[1]Ensure the reaction buffer is at the optimal acidic pH. Studies have shown that acidic conditions (e.g., using 0.05 M HCl) effectively induce the hydrolysis of the disaccharide to the monosaccharide.[2]
Suboptimal Temperature: Temperature can influence the rate of chemical hydrolysis.If performing chemical degradation, ensure the temperature is appropriate. Thermal stress studies are often conducted at elevated temperatures (e.g., 80°C) to accelerate degradation.[2] For enzymatic assays, maintain the optimal temperature for the specific enzyme being used.
Enzyme Inactivity: If using a glycoside hydrolase, the enzyme may be inactive due to improper storage, handling, or buffer conditions.Verify the storage conditions and age of your enzyme. Prepare fresh enzyme solutions and ensure the buffer composition (pH, ionic strength) is optimal for its activity. Run a positive control with a known substrate to confirm enzyme activity.
Insufficient Reaction Time: The degradation process may not have reached a detectable level.Increase the incubation time of your reaction. Monitor the degradation at several time points to establish a kinetic profile.
Poor peak shape (tailing, fronting, or splitting) in HPLC analysis. Secondary Interactions with Column: Basic compounds can interact with residual silanol groups on C18 columns, leading to peak tailing.Use a mobile phase with a pH that suppresses the ionization of the analyte. Adding a competitor, such as triethylamine, can also block active silanol groups. Consider using a column with end-capping or a different stationary phase.
Column Overload: Injecting too much sample can lead to peak distortion.[3]Dilute your sample or reduce the injection volume.[4]
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4]Whenever possible, dissolve and inject your samples in the initial mobile phase composition.[4]
Column Contamination or Void: Accumulation of matrix components or a void at the column inlet can lead to peak splitting and tailing.[5]Use a guard column to protect the analytical column.[2] If a void is suspected, reversing and flushing the column may help, but replacement is often necessary.
Variable Retention Times in HPLC. Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile component can lead to shifts in retention time.Prepare fresh mobile phase daily and keep the solvent reservoir covered. Ensure accurate measurement of all components.
Temperature Fluctuations: Changes in column temperature will affect retention times.Use a column oven to maintain a constant and consistent temperature.
Pump Issues: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.
Low or No Signal in LC-MS/MS Analysis. Improper Ionization Settings: Avermectins can form different adducts in the ion source.Optimize the electrospray ionization (ESI) source parameters. Avermectins can be detected as protonated molecules ([M+H]+), sodium adducts ([M+Na]+), or ammonium adducts ([M+NH4]+).[6]
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.Improve sample clean-up using techniques like solid-phase extraction (SPE).[7] Adjusting the chromatography to separate the analyte from interfering matrix components can also be effective.
Analyte Degradation in the Ion Source: Some compounds can be thermally labile and degrade in the ion source.Optimize the source temperature and other parameters to minimize in-source degradation.

Frequently Asked Questions (FAQs)

Pathway & Degradation Products

Q1: What is the primary degradation product when the disaccharide of Avermectin B1a is cleaved?

A1: The primary degradation product from the cleavage of the disaccharide chain is this compound, which results from the hydrolysis of the terminal oleandrose unit.[8]

Q2: What are the key enzymes involved in the degradation of the this compound?

A2: While the chemical hydrolysis to the monosaccharide is well-documented, the specific enzymatic pathway for the subsequent degradation of the this compound is less defined in the literature. In biological systems, the metabolism of the avermectin molecule as a whole is primarily carried out by cytochrome P450 enzymes, leading to hydroxylation and O-demethylation of the aglycone.[1] Glycoside hydrolases are the class of enzymes responsible for cleaving glycosidic bonds, and it is presumed that a specific glycoside hydrolase would be responsible for the cleavage of the oleandrose from the aglycone.

Q3: What are the major degradation products of Avermectin B1a under different stress conditions?

A3: Forced degradation studies have identified several major degradation products depending on the stress condition:

  • Acidic: Primarily leads to the formation of this compound and subsequently the aglycone.[2]

  • Alkaline: Can lead to epimerization at the C-2 position.[9]

  • Oxidative: Can result in the formation of hydroxylated derivatives such as 8a-OH-Avermectin B1a.[1][10]

  • Photolytic: Exposure to UV light can cause significant degradation, leading to various photoisomers.[11]

  • Thermal: Can accelerate degradation, with the specific products depending on the presence of other stressors.[2]

Experimental Procedures

Q4: What are the recommended storage conditions for Avermectin B1a and its degradation products to prevent further degradation?

A4: To minimize degradation, avermectins should be stored at low temperatures (2-8°C or frozen for long-term storage) and protected from light and humidity.[2][11] Solutions should be prepared fresh when possible. If storing solutions, use amber vials and store them at low temperatures.

Q5: What is a typical starting point for developing an HPLC method for analyzing Avermectin B1a and its monosaccharide?

A5: A common approach is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and water.[12] Detection is typically performed using a UV detector at around 245 nm.[12] Gradient elution is often necessary to achieve good separation of the parent compound and its more polar degradation products.

Q6: How can I improve the sensitivity of my analysis for trace amounts of degradation products?

A6: For trace-level analysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[13][14] If using HPLC with UV detection, you can try to optimize the detection wavelength, increase the injection volume (while being mindful of potential peak distortion), or use a more sensitive detector like a fluorescence detector after derivatization.

Data Presentation

Table 1: Summary of Avermectin B1a Degradation Products under Forced Conditions

Stress ConditionMajor Degradation Products IdentifiedReference(s)
Acidic (e.g., 0.05 M HCl)This compound, Avermectin B1a aglycone[2]
Alkaline (e.g., 0.05 M NaOH)2-epi-Avermectin B1a[9]
Oxidative (e.g., H₂O₂)8a-OH-Avermectin B1a[1][10]
Photolytic (UV light)Photoisomers (e.g., 8,9-Z-Avermectin B1a)[11]
Thermal (e.g., 80°C)Acceleration of other degradation pathways[2]

Table 2: Half-life of Avermectins under Various Environmental Conditions

AvermectinConditionHalf-life (t½)Reference(s)
AbamectinAerobic soil2 - 8 weeks[5]
AbamectinPhotodegradation in water (summer)≤ 0.5 days[5]
IvermectinAerobic soil/feces mixture7 - 14 days[5]
IvermectinPhotodegradation on surfaces< 1 day[5]

Experimental Protocols

Protocol 1: Forced Degradation of Avermectin B1a to Monosaccharide (Acid Hydrolysis)
  • Preparation of Avermectin B1a Stock Solution: Prepare a stock solution of Avermectin B1a in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Acidic Treatment:

    • In a light-protected vial, mix an aliquot of the Avermectin B1a stock solution with 0.05 M hydrochloric acid (HCl). The final concentration of Avermectin B1a should be in the range of 10-100 µg/mL.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours) to monitor the progress of the degradation.

  • Neutralization: After the desired incubation time, neutralize the reaction by adding an equivalent amount of a suitable base (e.g., 0.05 M sodium hydroxide, NaOH).

  • Sample Preparation for HPLC Analysis:

    • Dilute the neutralized sample with the initial mobile phase to a concentration suitable for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis: Analyze the sample using a validated HPLC method to quantify the remaining Avermectin B1a and the formation of the this compound.

Protocol 2: HPLC Analysis of Avermectin B1a and its Monosaccharide Degradation Product
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v)

  • Gradient Elution:

    • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the compounds. A typical gradient might be:

      • 0-5 min: 70% A, 30% B

      • 5-20 min: Gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25-30 min: Return to initial conditions (70% A, 30% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 245 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared with reference standards of Avermectin B1a and this compound.

Mandatory Visualizations

Avermectin_Degradation_Pathway Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound Avermectin_B1a->Monosaccharide Acid Hydrolysis or Glycoside Hydrolase Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Further Hydrolysis Metabolites Further Metabolites (e.g., hydroxylated forms) Monosaccharide->Metabolites Cytochrome P450 (e.g., Hydroxylation)

Caption: A simplified diagram of the Avermectin B1a degradation pathway.

HPLC_Troubleshooting_Workflow Start Poor Chromatographic Results (e.g., peak tailing, shifting retention times) Check_Method Review Method Parameters (Mobile Phase, Gradient, Temp.) Start->Check_Method Check_Column Inspect Column (Age, Contamination, Voids) Start->Check_Column Check_System Examine HPLC System (Pump, Injector, Detector) Start->Check_System Check_Sample Evaluate Sample Preparation (Solvent, Concentration) Start->Check_Sample Solution Implement Corrective Actions Check_Method->Solution Check_Column->Solution Check_System->Solution Check_Sample->Solution

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Avermectin B1a Monosaccharide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Avermectin B1a monosaccharide in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Like its parent compound, Avermectin B1a, the monosaccharide is susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[1][2] It is crucial to control these factors to ensure the integrity of your experimental samples.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to two years) and at -20°C for short-term storage (up to one year).[3] It is highly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2]

Q3: In which solvents is this compound soluble and what are the stability implications?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[4][5] While these solvents are effective for dissolution, the long-term stability in these solutions can be a concern. It is advisable to prepare fresh working solutions from a frozen stock for each experiment to minimize degradation.

Q4: How does pH impact the stability of this compound?

A4: this compound is an acid degradation product of Avermectin B1a, suggesting it is relatively stable in mildly acidic conditions where it is formed.[1] However, strong acidic or alkaline conditions are likely to promote further degradation. The parent compound, Avermectin B1a, is known to be unstable in both acidic and alkaline environments.[1] Therefore, it is recommended to maintain the pH of aqueous solutions as close to neutral as possible, unless the experimental design requires otherwise.

Q5: Is this compound sensitive to light?

A5: Yes, similar to other avermectins, this compound is expected to be sensitive to light.[2] Photodegradation can lead to the formation of various degradation products. All experiments involving the monosaccharide should be conducted with protection from light to prevent photo-isomerization and degradation.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in my experiments.

  • Possible Cause: Degradation of the this compound stock or working solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that your stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and are protected from light.[2][3]

    • Prepare Fresh Solutions: Avoid using old working solutions. Prepare fresh dilutions from your stock immediately before each experiment.

    • Check Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize the risk of hydrolysis or other solvent-mediated degradation.

    • Perform a Quality Control Check: If possible, analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC) to confirm its integrity.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Possible Cause: Formation of degradation products due to improper handling or storage.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that samples were not exposed to harsh pH conditions, elevated temperatures, or prolonged light during preparation and analysis.

    • Investigate Potential Degradants: The parent compound, Avermectin B1a, is known to degrade into various products under stress conditions, including the aglycone under stronger acidic conditions.[1] It is plausible that the monosaccharide could undergo similar further degradation.

    • Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationLight Protection
Solid-20°C≥ 4 years[5]Recommended
Stock Solution (-80°C)-80°CUp to 2 years[3]Mandatory
Stock Solution (-20°C)-20°CUp to 1 year[3]Mandatory
Working SolutionPrepare FreshFor immediate useMandatory

Table 2: Known and Potential Degradation Products of Avermectins under Stress Conditions

Stress ConditionMajor Degradation Products of Avermectin B1a
AcidicThis compound, Avermectin B1a aglycone[1]
Alkaline2-epimer B1a[1]
Oxidative8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a[1]
Photolytic8,9-Z-B1a[1]
ThermalVarious degradation products[1]

Note: This table is based on forced degradation studies of the parent compound, Avermectin B1a. The monosaccharide may undergo similar or different degradation pathways.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable high-purity, anhydrous solvent (e.g., DMSO, methanol, or ethanol) to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Prepare Solutions: Prepare solutions of this compound in the desired solvent.

  • Apply Stress Conditions: Expose the solutions to various stress conditions as outlined in the table below. Include a control sample protected from stress.

  • Neutralize (if necessary): After the stress period, neutralize the acidic and basic samples.

  • Analyze Samples: Analyze all samples (including the control) using a suitable analytical method, such as HPLC with UV or MS detection.

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products.

Stress ConditionExample Protocol
Acidic Hydrolysis Treat with 0.05 M HCl for 5 hours.[1]
Alkaline Hydrolysis Treat with 0.25 M NaOH for 1 hour.[1]
Oxidation Treat with 5% H₂O₂ for 21 hours.[1]
Thermal Degradation Heat solution at 80°C for 24 hours.[1]
Photodegradation Expose solution to a light source (e.g., 1.10 W/m² at 420 nm) for 8 hours.[1]

Visualizations

StabilityFactors cluster_factors Factors Affecting Stability cluster_compound This compound in Solution cluster_outcome Outcome pH pH (Acidic/Alkaline) Compound Avermectin B1a Monosaccharide pH->Compound Temp Temperature Temp->Compound Light Light Exposure Light->Compound Solvent Solvent Choice Solvent->Compound Degradation Degradation Compound->Degradation

Caption: Factors influencing the stability of this compound in solution.

TroubleshootingWorkflow Start Inconsistent Experimental Results CheckStorage Verify Storage Conditions (-80°C/-20°C, light protected) Start->CheckStorage FreshSolutions Prepare Fresh Working Solutions CheckStorage->FreshSolutions CheckSolvent Use High-Purity Anhydrous Solvents FreshSolutions->CheckSolvent QC_Check Perform HPLC Quality Control CheckSolvent->QC_Check Outcome Improved Consistency QC_Check->Outcome

Caption: Troubleshooting workflow for inconsistent experimental results.

ForcedDegradation cluster_stress Stress Conditions Acid Acidic Analysis HPLC/LC-MS Analysis Acid->Analysis Base Alkaline Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Sample Avermectin B1a Monosaccharide Solution Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Data Identify & Quantify Degradants Analysis->Data

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Avermectin B1a Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Avermectin B1a. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Avermectin B1a during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Avermectin B1a degradation?

A1: Avermectin B1a is susceptible to degradation from several factors, including:

  • Light: Exposure to ultraviolet (UV) radiation can lead to photoisomerization and other degradation pathways.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • pH: Avermectin B1a is more stable in acidic to neutral conditions and degrades more rapidly in alkaline (basic) environments.[1]

  • Oxidation: The molecule is susceptible to oxidation, which can be mitigated by the use of antioxidants.

Q2: What are the recommended storage conditions for Avermectin B1a?

A2: To ensure the long-term stability of Avermectin B1a, it is recommended to store it as a solid or in a suitable solvent under the following conditions:

  • Temperature: For long-term storage (months to years), store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For solids, store in a tightly sealed container under a dry, inert atmosphere if possible. For solutions, use airtight vials to minimize exposure to oxygen.

Q3: What are the best solvents for preparing Avermectin B1a stock solutions?

A3: Due to its poor water solubility, Avermectin B1a should be dissolved in an organic solvent for the preparation of stock solutions. Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Acetonitrile

  • Ethanol

For cell-based assays, a high-concentration stock solution is typically prepared in DMSO and then diluted in the culture medium to the final working concentration. Ensure the final solvent concentration is low enough to not affect your experimental system.

Q4: How can I prevent degradation of Avermectin B1a in my experimental solutions?

A4: To minimize degradation during your experiments:

  • Prepare fresh working solutions from a frozen stock solution for each experiment.

  • Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into smaller, single-use volumes.

  • If working with aqueous solutions, maintain a pH below 7.

  • Protect solutions from direct light exposure.

  • Consider adding antioxidants like butylated hydroxytoluene (BHT) or a stabilizer system containing an organic acid (e.g., citric acid) and an antioxidant (e.g., ascorbic acid) to your formulations, especially for long-term studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of Avermectin B1a in stock or working solutions.- Confirm proper storage conditions (temperature, light protection).- Prepare fresh stock solutions.- Aliquot stock solutions to avoid freeze-thaw cycles.- Ensure the pH of aqueous experimental solutions is not alkaline.
Appearance of unknown peaks in HPLC analysis Degradation of Avermectin B1a.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Review storage and handling procedures to identify potential causes of degradation.- Refer to the degradation pathway diagram to tentatively identify potential degradation products.
Precipitation of the compound in aqueous solutions Poor aqueous solubility.- Ensure the final concentration does not exceed the solubility limit.- When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer with vigorous mixing.- Consider the use of co-solvents or other formulation strategies if higher aqueous concentrations are required.

Quantitative Data on Avermectin Degradation

The degradation of avermectins generally follows first-order kinetics. The following tables provide quantitative data on the degradation of Avermectin B1a and the closely related Ivermectin under various conditions.

Table 1: Degradation Half-Life (DT50) of Avermectin B1a in Soil at Different Temperatures

TemperatureHalf-Life (Days)
10°C52.7[2]
20°C21.3[2]
30°C16.0 - 22.7[2]

Table 2: Degradation Kinetics of Ivermectin at Different pH Values *

pHRate Constant (k, hr⁻¹)Half-Life (t½, days)
30.000648.13[3]
40.000741.25[3]
6.80.000932.08[3]
70.001028.88[3]
80.00309.63[3]
90.00565.16[3]

*Data for Ivermectin is provided as a close structural analog to Avermectin B1a and indicates a similar trend of increased degradation at higher pH.

Experimental Protocols

Protocol for Forced Degradation Study of Avermectin B1a

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of Avermectin B1a under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh Avermectin B1a and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Place the solid compound and a solution in separate, sealed vials in a temperature-controlled oven (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of Avermectin B1a in a photostability chamber to a controlled light source (e.g., UV-A at 350 nm). A control sample should be wrapped in foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method for Avermectin B1a

This method is designed to separate Avermectin B1a from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is acetonitrile:methanol:water (53:35:12, v/v/v). The mobile phase can be adjusted to optimize separation.

  • Flow Rate: 1.0 - 1.5 mL/min.[4][5]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 245 nm.[1][4][5][6]

  • Injection Volume: 10 - 20 µL.[4]

  • Sample Preparation: Dilute samples to an appropriate concentration (within the linear range of the method) with the mobile phase and filter through a 0.45 µm filter before injection.

Visualizations

Avermectin B1a Degradation Pathways Avermectin_B1a Avermectin B1a Photoisomer 8,9-Z Isomer Avermectin_B1a->Photoisomer Light (UV) Hydrolysis_Products Monosaccharide and Aglycone Avermectin_B1a->Hydrolysis_Products Acid/Base Oxidation_Products Hydroxylated and Epoxide Derivatives Avermectin_B1a->Oxidation_Products Oxidizing Agents

Caption: Major degradation pathways of Avermectin B1a.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare Avermectin B1a Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep_Stock->Stress Sample Sample at Time Points Stress->Sample HPLC HPLC-UV Analysis Sample->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Workflow for Avermectin B1a stability testing.

Troubleshooting Logic for Avermectin B1a Instability Start Inconsistent Results or Loss of Activity Check_Storage Review Storage Conditions (Temp, Light, Age) Start->Check_Storage Storage_OK Storage OK Check_Storage->Storage_OK Yes Storage_Not_OK Improper Storage Check_Storage->Storage_Not_OK No Check_Handling Review Experimental Handling (pH, Light, Temp) Storage_OK->Check_Handling Prepare_New Prepare Fresh Stock Solution Storage_Not_OK->Prepare_New Handling_OK Handling OK Check_Handling->Handling_OK Yes Handling_Not_OK Harsh Conditions Check_Handling->Handling_Not_OK No Consider_Stabilizers Consider Stabilizers (Antioxidants) Handling_OK->Consider_Stabilizers Modify_Protocol Modify Experimental Protocol (Adjust pH, Protect from Light) Handling_Not_OK->Modify_Protocol

Caption: Decision tree for troubleshooting Avermectin B1a stability issues.

References

Technical Support Center: Purification of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Avermectin B1a monosaccharide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Suggested Solution
Poor separation between this compound and other components. Inadequate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of organic solvents (e.g., acetonitrile, methanol) to water. A gradient elution may be necessary to separate complex mixtures.[1][2]
Incorrect column selection.Use a high-resolution column, such as a C18 column with a small particle size (e.g., 2.5 µm), to improve separation efficiency.[1]
Presence of unexpected peaks in the chromatogram. Degradation of the sample. Avermectin B1a is susceptible to degradation under acidic conditions, UV light, and high temperatures, leading to the formation of various degradation products.[1]Store samples at 2-8°C, protect from light, and control humidity. Consider using an antioxidant. Avoid acidic conditions during sample preparation and purification.[1]
Process-related impurities from the fermentation process.Characterize the impurities using LC-MS/MS to identify their structures.[1] This will help in developing a targeted purification strategy.
Low yield of purified this compound. Suboptimal extraction or purification conditions.For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used. For HPLC, optimize loading amounts to prevent column overload.[3]
Degradation during processing.As mentioned above, minimize exposure to harsh conditions (acid, light, heat) throughout the purification process.[1]
Co-elution of Avermectin B1a and B1b monosaccharides. Structural similarity of the two compounds.High-efficiency chromatography techniques like high-speed counter-current chromatography (HSCCC) may provide better separation of these closely related compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when purifying this compound?

A1: this compound itself is a primary degradation product of Avermectin B1a.[1] Other common impurities and degradation products that may be present include:

  • Avermectin B1a aglycone: Formed by the loss of both sugar rings under stronger acidic conditions.[1]

  • Epimers: Such as the 2-epimer and 26-epimer of Avermectin B1a.[1]

  • Oxidation products: Including 8a-OH B1a, 8a-OOH B1a, and 8a-oxo B1a.[1]

  • Isomers: Such as the 8,9-Z isomer, which can result from photodegradation.[1][3]

Q2: What is the recommended HPLC method for purifying this compound?

A2: A reversed-phase HPLC method is commonly used. A typical setup would involve:

  • Column: A C18 column (e.g., ACE UltraCore 2.5 SuperC18, 150 x 4.6 mm, 2.5 µm particle size).[1]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile, methanol, and water.[2][4]

  • Detection: UV detection at 245 nm.[2][3]

  • Flow Rate: Typically around 1.0 mL/min.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is recommended:

  • HPLC: To assess the purity of the isolated compound.

  • LC-MS/MS: To confirm the molecular weight and fragmentation pattern, which helps in structural elucidation.[1]

  • NMR Spectroscopy: 1D and 2D NMR can be used for definitive structural confirmation.[1]

Q4: What are the best practices for storing Avermectin B1a and its monosaccharide derivative?

A4: To minimize degradation, it is recommended to store these compounds at or below 2-8°C with controlled humidity and protection from light.[1] The addition of a small amount of an antioxidant can also help mitigate oxidation.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of this compound

This protocol is a general guideline based on commonly used methods.[1][2]

  • Sample Preparation:

    • Dissolve the crude extract containing this compound in the initial mobile phase (e.g., a mixture of acetonitrile, methanol, and water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Methanol mixture

    • Gradient Program: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute compounds of increasing hydrophobicity. A specific gradient will need to be optimized based on the impurity profile.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25°C.[2]

    • Detection: UV at 245 nm.[2]

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the this compound peak.

    • Analyze the collected fractions for purity using the same HPLC method.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Separation of Avermectin Components

This protocol is based on a published method for separating Avermectin components and may be adapted for the purification of the monosaccharide.[2]

  • Solvent System Selection:

    • A two-phase solvent system is required. A commonly used system for Avermectins is n-hexane-ethyl acetate-methanol-water (e.g., in a 6:4:5:5 v/v ratio).[2]

    • The partition coefficient (K) of the target compound should be determined to ensure it is suitable for HSCCC separation.

  • HSCCC Instrument Setup:

    • Fill the column with the stationary phase (the more polar lower phase).

    • Set the rotation speed (e.g., 900 rpm).[2]

    • Pump the mobile phase (the less polar upper phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection and Separation:

    • Dissolve the crude extract in a small volume of the biphasic solvent system.

    • Inject the sample into the column.

    • Continue to pump the mobile phase at a constant flow rate (e.g., 1.5-2.0 mL/min).[2]

  • Fraction Collection and Analysis:

    • Collect fractions at regular intervals.

    • Analyze the fractions by HPLC to determine the purity of the this compound.

    • Combine the pure fractions and remove the solvent.

Visualizations

G cluster_0 Purification Workflow Crude_Extract Crude Avermectin Extract SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Crude_Extract->SPE HPLC_HSCCC Preparative Chromatography (HPLC or HSCCC) SPE->HPLC_HSCCC Fraction_Collection Fraction Collection HPLC_HSCCC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->HPLC_HSCCC If impure, re-purify Solvent_Evaporation Solvent Evaporation Purity_Analysis->Solvent_Evaporation If pure Pure_Compound Pure Avermectin B1a Monosaccharide Solvent_Evaporation->Pure_Compound

Caption: A typical workflow for the purification of this compound.

G Avermectin_B1a Avermectin B1a Monosaccharide This compound Avermectin_B1a->Monosaccharide Acid Hydrolysis Epimer 2-Epimer B1a Avermectin_B1a->Epimer Degradation Oxidation_Products Oxidation Products (8a-OH, 8a-OOH, 8a-oxo) Avermectin_B1a->Oxidation_Products Oxidation Isomer 8,9-Z-Isomer Avermectin_B1a->Isomer Photodegradation Aglycone Avermectin B1a Aglycone Monosaccharide->Aglycone Stronger Acid Hydrolysis

Caption: Relationship between Avermectin B1a and its major degradation products.

G Start Unexpected Peak in Chromatogram Check_Retention Is retention time consistent with known impurities? Start->Check_Retention LCMS_Analysis Perform LC-MS/MS Analysis Check_Retention->LCMS_Analysis No Optimize_Separation Optimize Chromatographic Conditions (e.g., gradient, column) Check_Retention->Optimize_Separation Yes Identify_Impurity Identify Impurity Structure LCMS_Analysis->Identify_Impurity Modify_Prep Modify Sample Preparation (e.g., pH, light protection) Identify_Impurity->Modify_Prep Reinject Re-inject and Analyze Optimize_Separation->Reinject Modify_Prep->Reinject

References

Technical Support Center: Optimizing HPLC Resolution for Avermectin B1a and its Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Avermectin B1a and its monosaccharide derivative. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the HPLC resolution of these compounds.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of Avermectin B1a and its monosaccharide, providing targeted solutions to enhance resolution and peak shape.

Q1: What are the most common reasons for poor resolution between Avermectin B1a and its monosaccharide?

Poor resolution is often a result of suboptimal chromatographic conditions. The key factors to investigate are:

  • Mobile Phase Composition: The type and ratio of organic solvent to the aqueous phase are critical. Avermectin B1a and its monosaccharide have different polarities, and the mobile phase must be tailored to exploit this difference.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, which in turn influences their retention and selectivity.[1][2][3] It is generally recommended to work at a pH that is at least one unit away from the pKa of the analytes to ensure they are in a single, non-ionized form.[1][3]

  • Column Chemistry: The choice of stationary phase is crucial. A C18 column is commonly used for Avermectin analysis, but the specific properties of the C18 phase (e.g., end-capping, particle size) can impact resolution.[4][5][6][7]

  • Flow Rate and Temperature: These parameters can influence the efficiency of the separation.

Q2: My peaks are showing fronting. What could be the cause and how can I fix it?

Peak fronting can be caused by several factors:[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[1] Try reducing the injection volume or diluting the sample.[1]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting. Whenever possible, dissolve the sample in the mobile phase.

  • Column Contamination: Buildup of contaminants on the column can affect peak shape.[1] Flush the column with a strong solvent or consider using a guard column.[1]

Q3: I'm observing peak tailing. What are the likely causes and solutions?

Peak tailing is a common issue and can often be attributed to:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanol groups) can cause tailing. Using a well-end-capped column or adding a competing base to the mobile phase can help mitigate this.

  • Inappropriate Mobile Phase pH: For ionizable compounds, a mobile phase pH close to the analyte's pKa can lead to mixed ionization states and tailing. Adjusting the pH to fully protonate or deprotonate the analyte is recommended.[1][2][3]

  • Column Overload: Similar to peak fronting, injecting too much sample can also cause tailing.

Q4: Can I use a gradient elution to improve the resolution?

Yes, a gradient elution can be very effective for separating compounds with different polarities, such as Avermectin B1a and its more polar monosaccharide degradation product.[4][5] A gradient allows for a gradual increase in the organic solvent concentration, which can help to sharpen peaks and improve the separation of early and late-eluting compounds.

Experimental Protocols

The following is a detailed HPLC method adapted from a study on the forced degradation of Avermectin B1a, which successfully separated the parent compound from its degradation products, including the monosaccharide.[4][5]

HPLC System and Column:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm, 2.5 µm particle size).[4][5]

Mobile Phase and Gradient:

  • Mobile Phase A: 5 mM Ammonium Acetate (NH₄OAc) in water, pH adjusted to 9.5.[4]

  • Mobile Phase B: Acetonitrile/Methanol/Dichloromethane (52/40.5/7.5, v/v/v).[4]

  • Flow Rate: 1.6 mL/min.[4]

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
10.090
15.090
15.150
20.050

Other Parameters:

  • Column Temperature: 45 °C.[4]

  • Injection Volume: 15 µL.[4]

  • Detection Wavelength: 245 nm.[4]

  • Sample Diluent: Acetonitrile.

Data Presentation

The following table summarizes the key chromatographic parameters for the separation of Avermectin B1a and its monosaccharide, based on the referenced literature.

ParameterRecommended ConditionReference
Column ACE UltraCore 2.5 SuperC18 (150 mm × 4.6 mm, 2.5 µm)[4][5]
Mobile Phase A 5 mM NH₄OAc, pH 9.5[4]
Mobile Phase B ACN/MeOH/DCM (52/40.5/7.5, v/v/v)[4]
Flow Rate 1.6 mL/min[4]
Column Temperature 45 °C[4]
Detection UV at 245 nm[4]
Injection Volume 15 µL[4]

Visualizations

The following diagrams illustrate the troubleshooting workflow and the logical relationship of factors affecting HPLC resolution.

G Troubleshooting Workflow for Poor Resolution cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mobile Phase Optimization cluster_3 Column and Hardware cluster_4 Sample Preparation cluster_5 Resolution Start Poor Resolution or Bad Peak Shape Check_System Check System Suitability (Pressure, Baseline) Start->Check_System Check_Method Review Method Parameters (Column, Mobile Phase, Flow Rate) Start->Check_Method Check_Concentration Dilute Sample Start->Check_Concentration Check_Fittings Check for Leaks and Dead Volume Check_System->Check_Fittings Adjust_Organic Adjust Organic Solvent Ratio Check_Method->Adjust_Organic Adjust_pH Optimize Mobile Phase pH Adjust_Organic->Adjust_pH If still poor Resolution_Achieved Resolution Achieved Adjust_Organic->Resolution_Achieved Change_Organic Try Different Organic Modifier (e.g., Methanol vs. Acetonitrile) Adjust_pH->Change_Organic If still poor Adjust_pH->Resolution_Achieved Check_Column Inspect/Replace Column Change_Organic->Check_Column If still poor Change_Organic->Resolution_Achieved Check_Guard_Column Replace Guard Column Check_Column->Check_Guard_Column Check_Column->Resolution_Achieved Check_Guard_Column->Resolution_Achieved Check_Fittings->Resolution_Achieved Check_Solvent Match Sample Solvent to Mobile Phase Check_Concentration->Check_Solvent Check_Concentration->Resolution_Achieved Check_Solvent->Resolution_Achieved G Key Factors Influencing HPLC Resolution cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Operating Conditions Resolution HPLC Resolution Organic_Modifier Organic Modifier (Type and Ratio) Organic_Modifier->Resolution pH pH pH->Resolution Buffer Buffer Concentration Buffer->Resolution Column_Chemistry Column Chemistry (e.g., C18, End-capping) Column_Chemistry->Resolution Particle_Size Particle Size Particle_Size->Resolution Column_Dimensions Column Dimensions Column_Dimensions->Resolution Flow_Rate Flow Rate Flow_Rate->Resolution Temperature Temperature Temperature->Resolution Injection_Volume Injection Volume Injection_Volume->Resolution

References

Technical Support Center: Overcoming Solubility Challenges of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Avermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a large macrolide anthelmintic.[1][2] Like its parent compound, Avermectin B1a, it has very low aqueous solubility.[3][4][5] It is, however, soluble in several organic solvents.

Q2: In which organic solvents can I dissolve this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][6]

Q3: I dissolved my this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

This is a common issue when diluting a concentrated stock solution in an organic solvent into an aqueous medium. The final concentration of the organic solvent may be too low to maintain the solubility of the compound.

Troubleshooting Steps:

  • Increase the final concentration of the organic solvent: If your experimental conditions allow, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility.

  • Use a different solvent system: Consider using a co-solvent system. For instance, dissolving the compound in a small amount of DMSO and then diluting it with a solution containing a solubilizing agent like polyethylene glycol (PEG) or a surfactant can improve solubility.

  • Formulation Strategies: For persistent issues, consider using advanced formulation strategies such as cyclodextrin inclusion complexes, solid dispersions, or nanoemulsions to enhance aqueous solubility.

Troubleshooting Guide

Issue 1: this compound Powder is Difficult to Dissolve

Possible Cause: The compound has poor wettability and low solubility in the chosen solvent.

Solutions:

  • Sonication: Sonicating the solution can help to break up aggregates and increase the surface area of the powder, facilitating dissolution. For DMSO stock solutions, sonication is often recommended.[7]

  • Gentle Warming: Gently warming the solution may increase the solubility. However, be cautious about the thermal stability of the compound.

  • Solvent Selection: Ensure you are using an appropriate organic solvent. DMSO, methanol, and ethanol are generally effective.[1][6]

Issue 2: Precipitation Occurs During Storage of a Stock Solution

Possible Cause: The solution is supersaturated, or the storage temperature is too low.

Solutions:

  • Check Storage Conditions: this compound should be stored at -20°C.[2][6] For solutions in solvents like DMSO, ensure the storage temperature is not causing the solvent to freeze, which can lead to precipitation.

  • Prepare Fresh Solutions: If precipitation is a recurring issue, it is best to prepare fresh solutions before each experiment.

Data Presentation

Table 1: Solubility of Avermectin B1a and its Derivatives in Various Solvents

CompoundSolventTemperature (K)Solubility
Avermectin B1aMethanol278.2 - 318.2Increases with temperature
Avermectin B1aEthanol278.2 - 318.2Increases with temperature
Avermectin B1an-propanol278.2 - 318.2Increases with temperature
Avermectin B1ai-propanol278.2 - 318.2Increases with temperature
Avermectin B1an-butanol278.2 - 318.2Increases with temperature
Avermectin B1aAcetone + Water283.15 - 313.15Decreases with increasing water mole fraction
Avermectin B1aAcetone + n-hexane283.15 - 313.15Decreases with increasing n-hexane mole fraction
Avermectin B1aIsopropanol + n-hexane283.15 - 313.15Decreases with increasing n-hexane mole fraction
This compound DMSO -Soluble [1][6]
This compound Ethanol -Soluble [1][6]
This compound Methanol -Soluble [1][6]
Avermectin B1a 4″-β-D-glucosideWater-~50-fold higher than Avermectin B1a[8]

Note: Specific quantitative solubility data for this compound in aqueous solutions is limited in publicly available literature. The provided data for Avermectin B1a can serve as a reference.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

Cyclodextrins are used to encapsulate hydrophobic molecules, increasing their stability and aqueous solubility.[9][10]

Methodology: Saturated Solution Method [11]

  • Prepare a saturated aqueous solution of a suitable cyclodextrin (e.g., β-cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin).

  • Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the saturated cyclodextrin solution with constant stirring.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • The resulting inclusion complex may precipitate out of the solution. Isolate the complex by filtration or centrifugation.

  • Wash the complex with a small amount of cold water or the organic solvent used to remove any uncomplexed material.

  • Dry the complex under vacuum.

G cluster_prep Preparation of Solutions cluster_complex Complexation cluster_iso Isolation and Purification A Dissolve Cyclodextrin in Water C Mix Solutions A->C B Dissolve this compound in Organic Solvent B->C D Stir for 24-48h C->D E Filter/Centrifuge D->E F Wash Complex E->F G Dry under Vacuum F->G

Caption: Workflow for Cyclodextrin Inclusion Complexation.

Protocol 2: Preparation of a Solid Dispersion

Solid dispersion involves dispersing the drug in a solid hydrophilic carrier to improve its dissolution rate.[12][13]

Methodology: Solvent Evaporation Method [14]

  • Select a hydrophilic carrier (e.g., Polyethylene glycol (PEG) 6000, Poloxamer 188, or Polyvinylpyrrolidone (PVP) K30).[12][15]

  • Dissolve both the this compound and the carrier in a common volatile solvent (e.g., methanol).

  • Ensure complete dissolution of both components.

  • Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).

  • The resulting solid mass is the solid dispersion.

  • Further dry the solid dispersion to remove any residual solvent.

  • The dried solid dispersion can then be ground and sieved to obtain a uniform powder.

G cluster_diss Dissolution cluster_evap Solvent Removal cluster_proc Processing A Dissolve this compound and Carrier in a Common Solvent B Evaporate Solvent (e.g., Rotary Evaporator) A->B C Dry the Solid Dispersion B->C D Grind and Sieve C->D

Caption: Workflow for Solid Dispersion Preparation.

Protocol 3: Preparation of a Nanoemulsion

Nanoemulsions are nano-sized droplets of one liquid dispersed in another, which can encapsulate hydrophobic drugs and improve their aqueous dispersibility.[7]

Methodology: Emulsion Solvent Evaporation Method [11]

  • Oil Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., polylactic acid - PLA) in a water-immiscible organic solvent (e.g., methylene chloride).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., gelatin, polyvinyl alcohol - PVA).

  • Emulsification: Add the oil phase to the aqueous phase under high-speed homogenization or ultrasonication to form a coarse oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously to evaporate the organic solvent, leading to the formation of nanoparticles.

  • Purification: The resulting nanoemulsion can be purified by centrifugation and washing to remove excess surfactant and unencapsulated drug.

G cluster_phase Phase Preparation cluster_emul Emulsification cluster_form Nanoparticle Formation and Purification A Prepare Oil Phase: this compound + Polymer in Organic Solvent C Add Oil Phase to Aqueous Phase A->C B Prepare Aqueous Phase: Surfactant in Water B->C D High-Speed Homogenization/ Ultrasonication C->D E Solvent Evaporation D->E F Centrifugation and Washing E->F

Caption: Workflow for Nanoemulsion Formulation.

Logical Relationships

G cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Outcome A Poor Aqueous Solubility of This compound B Cyclodextrin Inclusion Complexation A->B C Solid Dispersion A->C D Nanoemulsion A->D E Enhanced Aqueous Solubility and Bioavailability B->E C->E D->E

References

Technical Support Center: Synthesis of Avermectin B1a Monosaccharide (L-Oleandrose)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of the Avermectin B1a monosaccharide, L-oleandrose, and its subsequent glycosylation to the Avermectin aglycone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable solutions.

Problem 1: Low α-selectivity in the glycosylation reaction, with significant formation of the β-anomer.

Possible Causes:

  • Inefficient Catalyst: The choice of catalyst and its concentration can significantly impact the stereochemical outcome of the glycosylation reaction.

  • Donor Reactivity: The nature of the leaving group on the oleandrose donor (e.g., trichloroacetimidate, acetate) affects its reactivity and the stability of the intermediate oxocarbenium ion.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the anomeric ratio.

  • Temperature: Glycosylation reactions are often highly sensitive to temperature, with lower temperatures generally favoring better selectivity.

Solutions:

  • Catalyst Optimization:

    • For L-oleandral donors, HBr•PPh₃ has been shown to be an effective catalyst for promoting α-selectivity.

    • Triflic acid (TfOH) can also be used, but careful optimization of the concentration is required to avoid degradation of the starting materials.

  • Donor Selection:

    • L-oleandral donors have been demonstrated to provide higher α-selectivity compared to traditional oleandrose donors with anomeric acetates or trichloroacetimidates.

    • If using a trichloroacetimidate donor, ensure it is freshly prepared and of high purity, as impurities can negatively impact the reaction.

  • Solvent and Temperature Control:

    • A non-polar solvent such as dichloromethane (DCM) is commonly used.

    • Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.

  • Use of Additives:

    • Molecular sieves (e.g., 4 Å) should be used to ensure anhydrous conditions, as water can lead to hydrolysis of the donor and other side reactions.

Problem 2: Formation of a significant amount of the Ferrier rearrangement byproduct.

Possible Causes:

  • Lewis Acid Strength: Strong Lewis acids can promote the elimination of the C3-alkoxy group, leading to the formation of a glycal intermediate that undergoes a Ferrier rearrangement.

  • Protecting Group Choice: The protecting groups on the oleandrose donor can influence the stability of the oxocarbenium ion and the propensity for rearrangement.

Solutions:

  • Milder Activation Conditions:

    • Utilize milder catalysts such as HBr•PPh₃ instead of strong Lewis acids like TMSOTf when using donors prone to this rearrangement.

    • Consider using photoredox catalysis with a catalyst like Eosin Y, which can provide cleaner reactions under milder conditions.

  • Donor Design:

    • The use of an L-oleandral donor can minimize the formation of the Ferrier rearrangement product compared to donors with a leaving group at the anomeric position.

Problem 3: Low overall yield due to degradation of the Avermectin aglycone.

Possible Causes:

  • Harsh Reaction Conditions: The Avermectin aglycone is a complex and sensitive molecule that can be degraded by strong acids or high temperatures.

  • Prolonged Reaction Times: Leaving the reaction for an extended period, especially in the presence of an acid catalyst, can lead to the decomposition of the aglycone.

Solutions:

  • Milder Catalysis:

    • Employ catalytic systems that operate under neutral or near-neutral conditions if possible.

    • Use the minimum effective concentration of the acid catalyst.

  • Reaction Monitoring:

    • Carefully monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

    • Quench the reaction as soon as the starting material is consumed to minimize exposure of the product to the reaction conditions.

  • Temperature Control:

    • Maintain the recommended low temperature throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and its glycosylation?

A1: The most common byproducts encountered during the glycosylation of the Avermectin aglycone with an L-oleandrose donor are the undesired β-anomer , the Ferrier rearrangement product , and degradation products of the aglycone . During the synthesis of the L-oleandrose donor itself, potential byproducts can arise from incomplete reactions, side reactions of protecting groups, and elimination reactions.

Q2: How do protecting groups on the L-oleandrose donor affect byproduct formation?

A2: Protecting groups play a critical role in modulating the reactivity and stereoselectivity of the glycosylation reaction.[1] Electron-withdrawing protecting groups, such as acyl groups (e.g., benzoyl), can "disarm" the donor, making it less reactive and potentially leading to lower yields or requiring harsher conditions.[1] Conversely, electron-donating groups like benzyl ethers can "arm" the donor, increasing its reactivity. The choice of protecting group can also influence the stability of the intermediate oxocarbenium ion, which in turn can affect the α/β selectivity and the likelihood of side reactions like the Ferrier rearrangement.[1]

Q3: What analytical techniques are best for identifying and quantifying byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the desired product and its byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation of the byproducts. For example, the anomeric configuration (α or β) can be determined by the coupling constant of the anomeric proton in ¹H NMR. Mass spectrometry (MS) is used to confirm the molecular weight of the products and byproducts.

Q4: Are there any alternatives to chemical synthesis for the glycosylation step?

A4: Yes, enzymatic glycosylation is a potential alternative. This method utilizes glycosyltransferases to form the glycosidic bond with high stereoselectivity and under mild reaction conditions, which can be advantageous for sensitive substrates like the Avermectin aglycone. However, the availability and substrate specificity of the required enzymes can be a limitation.

Data Presentation

Table 1: Influence of Oleandrose Donor and Catalyst on Glycosylation Yield and Selectivity.

EntryDonorCatalyst (mol%)SolventTime (h)Yield (%)α:β RatioByproducts Observed
1Oleandrose AcetateTMSOTf (20)DCM1453:1β-anomer, Ferrier product
2Oleandrose TrichloroacetimidateTMSOTf (10)DCM0.5601:1β-anomer
3L-OleandralHBr•PPh₃ (20)DCM267>20:1Minimal
4L-OleandralEosin Y (5) / Blue LEDMeCN0.564>20:1Minimal

Data adapted from a study on the α-selective glycosylation with L-oleandral. The specific aglycone used in the study was digitoxigenin, but the principles are applicable to the Avermectin aglycone.

Experimental Protocols

Key Experiment: α-Selective Glycosylation using an L-Oleandral Donor and HBr•PPh₃ Catalyst

This protocol is based on a method that has been shown to provide high α-selectivity and minimize byproducts.

Materials:

  • Avermectin B1a aglycone

  • L-Oleandral donor

  • HBr•PPh₃

  • Activated 4 Å molecular sieves

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the Avermectin B1a aglycone and activated 4 Å molecular sieves.

  • Dissolve the aglycone in anhydrous DCM.

  • In a separate flame-dried flask, dissolve the L-oleandral donor (typically 1.5-2.0 equivalents) in anhydrous DCM.

  • Add the L-oleandral solution to the aglycone solution via cannula.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add HBr•PPh₃ (typically 20 mol%) to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., triethylamine).

  • Filter the reaction mixture through a pad of Celite to remove the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired α-glycoside.

Mandatory Visualization

Troubleshooting_Glycosylation cluster_start Start: Glycosylation Reaction cluster_analysis Analysis cluster_outcomes Potential Issues & Byproducts cluster_solutions Troubleshooting Solutions start Perform Glycosylation of Avermectin Aglycone analysis Analyze crude reaction mixture (HPLC, NMR) start->analysis low_alpha Low α:β ratio (Significant β-anomer) analysis->low_alpha Poor Selectivity ferrier Ferrier Rearrangement Byproduct Observed analysis->ferrier Byproduct Detected degradation Aglycone Degradation (Low Overall Yield) analysis->degradation Low Yield success High Yield & Selectivity analysis->success Desired Outcome solution_alpha 1. Switch to L-oleandral donor. 2. Use HBr•PPh3 catalyst. 3. Lower reaction temperature. low_alpha->solution_alpha solution_ferrier 1. Use milder catalyst (e.g., HBr•PPh3). 2. Consider photoredox catalysis. 3. Change donor protecting groups. ferrier->solution_ferrier solution_degradation 1. Use minimum effective catalyst concentration. 2. Monitor reaction closely and quench promptly. 3. Ensure anhydrous conditions. degradation->solution_degradation

Caption: Troubleshooting workflow for glycosylation.

Oleandrose_Synthesis_Pathway cluster_synthesis L-Oleandrose Donor Synthesis cluster_byproducts Potential Byproduct Formation start_material L-Rhamnal / L-Arabinose protection Hydroxyl Protection start_material->protection deoxygenation Deoxygenation at C2 protection->deoxygenation bp1 Incomplete Protection/ Regioisomer Formation protection->bp1 activation Anomeric Activation (e.g., Trichloroacetimidate) deoxygenation->activation bp2 Elimination/ Rearrangement during Deoxygenation deoxygenation->bp2 donor L-Oleandrose Donor activation->donor bp3 Hydrolysis of Activated Donor activation->bp3

Caption: Synthesis pathway for L-oleandrose donor.

References

optimizing fermentation conditions for avermectin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for avermectin production by Streptomyces avermitilis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing avermectin yield in fermentation?

A1: The primary factors affecting avermectin production include the strain of Streptomyces avermitilis, the composition of the fermentation medium (carbon and nitrogen sources), inoculum size and age, incubation temperature, pH of the medium, and the fermentation duration. Both solid-state fermentation (SSF) and submerged fermentation (SmF) methods are used, each with its own set of optimal parameters.

Q2: What are the typical ranges for optimal fermentation parameters?

A2: Optimal conditions can vary depending on the specific strain and fermentation method. However, general ranges are as follows:

  • Temperature: 28°C to 32.5°C[1][2][3]

  • pH: 7.0 to 7.5[2][4]

  • Inoculum Size: 5% to 20% (v/v or v/w)[1][2]

  • Incubation Time: 5 to 15 days[1][2]

Q3: Which carbon and nitrogen sources are most effective for avermectin production?

A3: Soluble corn starch is a commonly effective carbon source.[2][5] Yeast extract serves as an excellent nitrogen source, promoting mycelial growth.[2] Other successful substrates for solid-state fermentation include sorghum seeds.[1] Supplementing with sucrose and soyameal can also enhance yields.[1]

Q4: Can the fermentation medium be optimized to improve yield?

A4: Yes, medium optimization can significantly increase avermectin production. For instance, using response surface methodology, the optimal concentrations of corn starch and yeast extract were identified as 149.57 g/L and 8.92 g/L, respectively, resulting in a 1.45-fold increase in avermectin B1a production.[5]

Q5: What is the difference between solid-state fermentation (SSF) and submerged fermentation (SmF) for avermectin production?

A5: SSF utilizes solid substrates like grains or agricultural by-products with a limited amount of free water, which can be a cost-effective alternative to SmF.[1][6] SmF involves growing the microorganism in a liquid nutrient broth. While SmF is more common in industrial production, SSF is a promising green alternative that can reduce production costs and waste.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Avermectin Yield Suboptimal media composition.Optimize carbon and nitrogen sources. Corn starch and yeast extract are critical components.[5] Consider adding supplements like sucrose or soyameal.[1]
Incorrect fermentation parameters (temperature, pH, inoculum size).Systematically optimize each parameter. Refer to the optimal ranges provided in the FAQs and the data tables below.
Poor mycelial growth.Ensure the nitrogen source is adequate. Yeast extract is known to support robust mycelial growth.[2]
Inhibitory effects of media components.High levels of nitrogen sources can inhibit avermectin production.[2] Avoid excessive concentrations.
Inconsistent Batch-to-Batch Results Variability in inoculum quality.Standardize the inoculum preparation, including age and spore concentration. A 24-hour old culture is often used.[1]
Fluctuations in fermentation conditions.Tightly control temperature, pH, and agitation/aeration throughout the fermentation process.
Inconsistent substrate particle size (in SSF).Use a consistent particle size for solid substrates to ensure uniform growth and nutrient availability. A mixed size of 0.5 to 4 mm has been shown to be effective.[1][7]
Low Production of Specific Avermectin Components (e.g., B1a) Strain-specific metabolism.Different strains of S. avermitilis may naturally produce different ratios of avermectin components. Strain selection and genetic engineering can be employed to enhance the production of desired components.
Precursor availability.The addition of specific carboxylic acid primers to the fermentation can direct the biosynthesis towards novel C-25 substituted avermectins.[8]

Quantitative Data Summary

Table 1: Optimized Conditions for Avermectin Production via Solid-State Fermentation (SSF)

ParameterOptimized ValueReference
Substrate Sorghum seeds[1]
Moistening Medium KH2PO4 (1 g/L), MgSO4·7H2O (0.4 g/L)[1]
Inoculum Size 20% (v/w) of 24h old culture[1]
Substrate Particle Size 0.5 to 4 mm[1]
Incubation Temperature 28°C[1]
Initial Moisture Level 105%[1]
Incubation Period 15 days[1]
Supplements 8% (w/w) Sucrose, 5% (w/w) Soyameal[1]
Resulting Yield 5.8 mg/g dry substrate[1]

Table 2: Optimized Conditions for Avermectin B1b Production via Submerged Fermentation (SmF)

ParameterOptimized ValueReference
Strain S. avermitilis 41445[2]
Medium (SM2) Soluble corn starch, yeast extract, KCl, CaCO3, MgSO4[2]
pH 7.0[2]
Inoculum Size 10% (v/v)[2]
Incubation Temperature 31°C[2]
Incubation Period 10 days[2]
Resulting Yield 17 mg/L[2]

Table 3: Comparison of Fermentation Parameters from Various Studies

StrainFermentation TypeTemperature (°C)pHInoculum Size (%)Duration (days)Key FindingReference
S. avermitilis NRRL 8165SSF28-2015Sorghum seeds are a superior substrate.[1]
S. avermitilis 41445SmF317.01010Optimization of physical parameters increased yield.[2]
Egyptian S. avermitilisSmF32.57.08-Identification and optimization of local isolate.[3]
S. avermitilis N72SmF30-812Glucose supplementation strategy improved yield.[4]
S. avermitilis 14-12ASmF----Response surface methodology identified optimal media.[5]

Experimental Protocols

Protocol 1: Inoculum Preparation for Submerged Fermentation
  • Prepare YMG medium containing (g/L): glucose 4.0, yeast extract 4.0, malt extract 10.0, and CaCO3 2.0.

  • Adjust the pH to 6.5 before autoclaving. After autoclaving at 121°C for 15 minutes, the pH should be around 7.0.[2]

  • Inoculate the medium with a spore suspension of S. avermitilis.

  • Incubate the culture in a shaking flask at the appropriate temperature (e.g., 28°C - 30°C) for 24-48 hours.[1][4]

Protocol 2: Solid-State Fermentation for Avermectin Production
  • Select a suitable solid substrate, such as sorghum seeds, and process to the desired particle size (e.g., 0.5 to 4 mm).[1]

  • Prepare the moistening medium containing KH2PO4 (1 g/L) and MgSO4·7H2O (0.4 g/L).[1]

  • Adjust the initial moisture content of the substrate to approximately 105%.[1]

  • Autoclave the moistened substrate at 121°C for 20 minutes.

  • Inoculate the sterile substrate with a 24-hour old seed culture at a rate of 20% (v/w).[1]

  • Add sterile supplements such as sucrose (8% w/w) and soyameal (5% w/w).[1]

  • Incubate the fermentation at 28°C for 15 days.[1]

Protocol 3: Avermectin Extraction and Quantification
  • Harvest the fermentation culture (solid or liquid).

  • For submerged culture, extract the broth with an equal volume of a suitable organic solvent (e.g., methanol).[9]

  • For solid culture, mix the fermented substrate with a solvent and agitate for complete extraction.

  • Separate the solvent phase containing avermectin by centrifugation.

  • Filter the extract through a 0.2 µm membrane filter.[9]

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column.[2][9]

  • Monitor the elution at a wavelength of 245 nm and quantify by comparing with a standard solution of avermectin.[9]

Visualizations

Fermentation_Optimization_Workflow cluster_prep Preparation Phase cluster_ferm Fermentation Phase cluster_analysis Analysis Phase cluster_optimization Optimization Loop strain Strain Selection (e.g., S. avermitilis) media Media Formulation (Carbon, Nitrogen, Minerals) strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation (SSF or SmF) inoculum->fermentation monitoring Process Monitoring (pH, Temp, DO) fermentation->monitoring extraction Avermectin Extraction monitoring->extraction quantification Quantification (HPLC) extraction->quantification analysis Data Analysis quantification->analysis optimization Parameter Adjustment analysis->optimization optimization->media Refine Media optimization->fermentation Adjust Conditions

Caption: A general workflow for optimizing avermectin fermentation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Avermectin Yield cause1 Suboptimal Media start->cause1 cause2 Incorrect Parameters start->cause2 cause3 Poor Growth start->cause3 cause4 Inhibitory Effects start->cause4 sol1 Optimize C/N Ratio cause1->sol1 sol2 Adjust Temp/pH/Inoculum cause2->sol2 sol3 Enhance Nitrogen Source cause3->sol3 sol4 Reduce Inhibitor Concentration cause4->sol4 end Improved Yield sol1->end Re-run Fermentation sol2->end sol3->end sol4->end

Caption: A troubleshooting flowchart for low avermectin yield.

References

Validation & Comparative

A Comparative Analysis of Avermectin B1a Monosaccharide and Ivermectin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Avermectin B1a monosaccharide and the widely used anthelmintic drug, ivermectin. By examining available experimental data, this document aims to delineate the similarities and differences in their potency and mechanism of action, offering valuable insights for researchers in parasitology and professionals in drug development.

Executive Summary

Ivermectin, a disaccharide derivative of avermectin, is a cornerstone of antiparasitic treatment in both human and veterinary medicine. Its monosaccharide counterpart, this compound, has also demonstrated potent biological activity. This comparison reveals that while both compounds exhibit significant efficacy in inhibiting nematode larval development, their potencies can vary depending on the specific parasite and the experimental model. Notably, this compound is a potent inhibitor of nematode larval development but has been reported to be devoid of the paralytic activity characteristic of ivermectin.[1]

Comparative Efficacy Data

The following tables summarize the available quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and ivermectin against various parasites.

Table 1: In Vitro Efficacy against Nematodes (Haemonchus contortus)

CompoundAssay TypeEfficacy MetricValueReference
IvermectinLarval Development AssayFully Effective Concentration0.001 µg/mL[2]
Avermectin Monosaccharide HomologLarval Development AssaySimilar to IvermectinNot specified[2]
IvermectinLarval Development AssayConcentration for L1 Paralysis>30 nM[3]
IvermectinLarval Development AssayConcentration to Inhibit L3 Development~1 nM[3]

A study comparing 14 avermectin analogs found no major potency advantage or disadvantage for a disaccharide (like ivermectin) over a monosaccharide substituent at the C-13 position in a larval development assay against Haemonchus contortus. Ivermectin and its monosaccharide homolog were both fully effective at a concentration of 0.001 microg/ml.[2] Another study on H. contortus larval development showed that ivermectin paralyzes L1 larvae at concentrations greater than 30 nM, while much lower concentrations of approximately 1 nM are sufficient to inhibit development to the L3 stage.[3]

Table 2: In Vitro Efficacy against Arthropods (Sarcoptes scabiei)

CompoundAssay TypeEfficacy Metric (at 24h)ValueReference
IvermectinMite Survival AssayLC501.8 µM[4][5]
Moxidectin (related macrocyclic lactone)Mite Survival AssayLC500.5 µM[4][5]

Direct comparative data for this compound against arthropods is limited. However, studies on the closely related macrocyclic lactone, moxidectin, show it to be more potent than ivermectin against Sarcoptes scabiei in vitro.[4][5]

Mechanism of Action: A Shared Pathway

Both this compound and ivermectin exert their antiparasitic effects by targeting the nervous system of invertebrates. Their primary site of action is the glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of these organisms.[6][7] Binding of these compounds to GluCls leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane. This ultimately results in the paralysis and death of the parasite.[6][7]

Below is a diagram illustrating the signaling pathway.

Avermectin Mechanism of Action cluster_membrane Neuronal or Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens channel, increasing influx of Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes Avermectin This compound or Ivermectin Avermectin->GluCl Binds to and potentiates Glutamate Glutamate Glutamate->GluCl Activates

Caption: Mechanism of action of this compound and ivermectin.

Experimental Protocols

Larval Development Assay (LDA) for Haemonchus contortus

This in vitro assay is commonly used to determine the efficacy of anthelmintics by assessing their ability to inhibit the development of nematode eggs to the third-stage (L3) larvae.

Materials:

  • Haemonchus contortus eggs, freshly collected from fecal samples.

  • Agar

  • 96-well microtiter plates

  • Test compounds (this compound, ivermectin) dissolved in a suitable solvent (e.g., DMSO).

  • Culture medium (e.g., a nutrient broth or yeast extract to support bacterial growth for larval feeding).

  • Lugol's iodine solution.

  • Microscope.

Procedure:

  • Egg Isolation: Isolate H. contortus eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., with a saturated salt solution).

  • Assay Plate Preparation: Prepare a solid agar matrix in the wells of a 96-well microtiter plate.

  • Drug Dilution: Prepare serial dilutions of the test compounds in the agar. Ensure a range of concentrations is tested to determine the dose-response relationship. Include control wells with no drug.

  • Egg Inoculation: Add a standardized number of eggs (e-g., 50-100) to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for approximately 6 days. This allows for the development of eggs to the L3 larval stage in the control wells.[3][8]

  • Larval Staining and Counting: After the incubation period, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

  • Data Analysis: Under a microscope, count the number of eggs, L1/L2 larvae, and L3 larvae in each well. The efficacy of the compound is determined by the inhibition of development to the L3 stage compared to the control. The concentration that inhibits 50% of the development (IC50) can then be calculated.

Below is a workflow diagram for the Larval Development Assay.

Larval Development Assay Workflow start Start egg_isolation Isolate H. contortus eggs from fecal samples start->egg_isolation egg_inoculation Inoculate each well with eggs egg_isolation->egg_inoculation plate_prep Prepare 96-well plates with agar matrix drug_dilution Add serial dilutions of Avermectin/Ivermectin plate_prep->drug_dilution drug_dilution->egg_inoculation incubation Incubate plates (approx. 6 days at 27°C) egg_inoculation->incubation staining Add Lugol's iodine to stop development and stain incubation->staining counting Count eggs, L1/L2, and L3 larvae under microscope staining->counting analysis Calculate IC50 values counting->analysis end End analysis->end

Caption: Workflow for the Larval Development Assay.

Conclusion

Both this compound and ivermectin are potent anthelmintic agents that share a common mechanism of action through the potentiation of glutamate-gated chloride channels in invertebrates. Experimental data from larval development assays with Haemonchus contortus suggest a comparable high potency between the monosaccharide and disaccharide forms in inhibiting larval development. However, a key differentiator appears to be the paralytic activity, which is reported to be absent in the monosaccharide. Further research, particularly direct comparative studies against a wider array of nematode and arthropod parasites, is warranted to fully elucidate the therapeutic potential and specific applications of this compound in comparison to the well-established ivermectin.

References

Validating the Biological Target of Avermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Avermectin B1a monosaccharide and its parent compound, Avermectin B1a, focusing on their interaction with the primary biological target: the glutamate-gated chloride channel (GluCl). This resource is intended to assist researchers in validating this target and understanding the structure-activity relationships within the avermectin family of compounds. The information presented is supported by experimental data from peer-reviewed literature.

Executive Summary

Avermectin B1a and its derivatives, including the monosaccharide form, are potent anthelmintic and insecticidal agents. Their primary mechanism of action is the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] These channels are ligand-gated ion channels crucial for inhibitory neurotransmission in nematodes and arthropods.[3] Avermectins bind to GluCls and potentiate the effect of glutamate, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the parasite.[1][3] While Avermectin B1a is a well-characterized agonist of these channels, its monosaccharide derivative, which lacks one of the oleandrose sugar moieties, exhibits significantly reduced potency. This guide will delve into the available data to compare these compounds and provide detailed experimental protocols for target validation studies.

Comparative Analysis of Avermectin Derivatives on Glutamate-Gated Chloride Channels

The following tables summarize the available quantitative data on the binding affinity and potency of Avermectin B1a and related compounds on GluCls from various invertebrate species. Direct comparative data for this compound is limited, but qualitative descriptions indicate a significant loss of activity compared to the parent compound.

Table 1: Binding Affinity (Kd) of Avermectins to Glutamate-Gated Chloride Channels

CompoundChannel SubunitSpeciesKd (nM)Reference
IvermectinHcGluClα3BHaemonchus contortus0.35 ± 0.1[4]
IvermectinHcGluClαHaemonchus contortus0.026 ± 0.012
IvermectinHcGluClβHaemonchus contortusNo specific binding
Avermectin B1aGABA-gated Cl- channel (high-affinity site)Rat (cerebellar granule neurons)5[5]
Avermectin B1aGABA-gated Cl- channel (low-affinity site)Rat (cerebellar granule neurons)815[5]

Table 2: Potency (EC50) of Avermectins on Glutamate-Gated Chloride Channels

CompoundChannel SubunitSpeciesEC50 (nM)Reference
IvermectinHcGluClα3BHaemonchus contortus~0.1 ± 1.0[4]
IvermectinGluCl (αβ)Haemonchus contortusPotentiates glutamate response[6]
Ivermectin Aglycone (Monosaccharide)GluClαHaemonchus contortusSignificantly less efficacious than Ivermectin[6]

Note: Ivermectin is a derivative of Avermectin B1a and is commonly used in these studies. The aglycone form is equivalent to the monosaccharide.

Signaling Pathway and Mechanism of Action

Avermectins act as positive allosteric modulators of GluCls. Their binding, at a site distinct from the glutamate-binding site, stabilizes the open conformation of the channel, leading to a prolonged influx of chloride ions. This sustained hyperpolarization of the neuronal and muscle cell membranes leads to flaccid paralysis and eventual death of the invertebrate.

Avermectin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intra Intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Opens and allows Cl- influx Avermectin Avermectin B1a (or Monosaccharide) Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Paralysis Paralysis & Death Hyperpolarization->Paralysis

Figure 1. Signaling pathway of Avermectin B1a at the glutamate-gated chloride channel.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This electrophysiological technique is used to measure the activity of ion channels expressed in the membrane of Xenopus oocytes. It allows for the determination of the potency (EC50) of compounds like Avermectin B1a and its monosaccharide derivative.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the specific invertebrate GluCl subunits of interest. Incubate the oocytes for 2-7 days to allow for channel expression.

  • Electrode Preparation: Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2.0 MΩ. Fill the electrodes with 3 M KCl solution.

  • Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).

  • Impaling the Oocyte: Carefully impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Compound Application: Perfuse the chamber with solutions containing varying concentrations of Avermectin B1a or this compound, either alone or in the presence of a fixed concentration of glutamate.

  • Data Acquisition: Record the resulting chloride currents. The peak current at each compound concentration is measured.

  • Data Analysis: Plot the normalized current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

TEVC_Workflow A Harvest & Defolliculate Xenopus Oocytes B Inject GluCl cRNA A->B C Incubate for 2-7 days B->C E Mount Oocyte in Recording Chamber C->E D Prepare Microelectrodes F Impale with Two Electrodes D->F E->F G Voltage Clamp at -60mV F->G H Perfuse with Test Compounds G->H I Record Chloride Currents H->I J Data Analysis (EC50 determination) I->J

Figure 2. Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of a compound to its receptor. Here, radiolabeled ivermectin ([³H]-ivermectin) is commonly used to study the binding of avermectins to GluCls.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the GluCl of interest in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-ivermectin, and varying concentrations of the unlabeled competitor compound (Avermectin B1a or this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor compound. The IC50 value (concentration of competitor that inhibits 50% of specific [³H]-ivermectin binding) is determined. The Kd of the competitor can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Membranes Expressing GluCls B Incubate Membranes with [3H]-Ivermectin & Competitor A->B C Separate Bound & Free Ligand via Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (IC50 & Kd determination) E->F

Figure 3. Experimental workflow for the radioligand binding assay.

Conclusion

The primary biological target of Avermectin B1a is the glutamate-gated chloride channel in invertebrates.[3] While Avermectin B1a is a potent activator of these channels, the available evidence suggests that its monosaccharide derivative has significantly reduced activity. This highlights the critical role of the disaccharide moiety in the high-affinity binding and potent activation of GluCls. For researchers aiming to validate this biological target, the provided experimental protocols for TEVC and radioligand binding assays offer robust methods for quantifying the interaction of this compound and other derivatives with GluCls. Further comparative studies generating quantitative data for the monosaccharide are warranted to fully elucidate its structure-activity relationship and potential as a pharmacological tool.

References

A Comparative Guide to Avermectin B1a Cross-Reactivity in Immunoassays: The Case of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Avermectin B1a and its related compounds in immunoassays. A particular focus is placed on the potential cross-reactivity of Avermectin B1a monosaccharide, a primary degradation product. Due to a lack of direct experimental data for this compound in published immunoassays, this guide presents available data for other key Avermectin analogs and offers a structurally-based assessment of the expected cross-reactivity of the monosaccharide.

Understanding Cross-Reactivity in Avermectin Immunoassays

Immunoassays are a cornerstone for the rapid and sensitive detection of Avermectins in various matrices. Their specificity, however, can be challenged by the presence of structurally similar compounds, leading to cross-reactivity. This is particularly relevant for the Avermectin family, which includes several closely related analogs used as veterinary drugs and pesticides.[1]

Avermectin B1a is a major component of the widely used pesticide Abamectin.[2] Its degradation can lead to the formation of this compound through the hydrolysis of the terminal oleandrose sugar.[3] The degree to which this monosaccharide is detected by antibodies raised against the parent Avermectin B1a molecule is a critical factor for accurate quantification and residue monitoring.

Quantitative Cross-Reactivity Data for Avermectin Analogs

The following table summarizes the cross-reactivity of various Avermectin analogs in a monoclonal antibody-based indirect competitive ELISA (ic-ELISA) developed for the detection of Abamectin (a mixture of Avermectin B1a and B1b). It is important to note that This compound was not included in the cross-reactivity studies of the reviewed literature.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Abamectin (Avermectin B1) Mixture of ≥80% Avermectin B1a and ≤20% Avermectin B1b3.05100
Ivermectin Dihydro derivative of Avermectin B113.1050.46
Eprinomectin 4"-epi-acetylamino-4"-deoxy derivative of Avermectin B138.9614.17
Doramectin A cyclohexyl-substituted derivative61.0019.82
Emamectin benzoate 4"-epi-methylamino-4"-deoxy derivative of Avermectin B1a14.3847.81

Data sourced from a study developing a monoclonal antibody-based ELISA for Avermectins in milk.[4]

The data demonstrates that even minor modifications to the Avermectin structure can significantly impact antibody recognition and, consequently, the cross-reactivity in an immunoassay.

Experimental Protocol: Indirect Competitive ELISA for Avermectin Detection

The following is a generalized protocol for an indirect competitive ELISA, a common format for Avermectin analysis.[4][5]

Materials:

  • Microtiter plate pre-coated with Avermectin-protein conjugate (e.g., Avermectin-OVA).

  • Avermectin standards of known concentrations.

  • Sample extracts.

  • Monoclonal antibody specific to Avermectin.

  • Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., H₂SO₄).

  • Wash buffer (e.g., PBST).

  • Assay buffer.

Procedure:

  • Competition: Add Avermectin standards or samples to the wells of the microtiter plate, followed by the addition of the primary anti-Avermectin antibody. Incubate to allow competition between the Avermectin in the sample/standard and the Avermectin coated on the plate for binding to the antibody.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody captured on the plate. Incubate.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Measurement: Read the absorbance at a specific wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of Avermectin in the sample.

Visualizing Experimental Workflows and Molecular Structures

To better understand the immunoassay process and the structural basis of cross-reactivity, the following diagrams are provided.

ELISA_Workflow cluster_steps Indirect Competitive ELISA Workflow Start Start: Pre-coated Plate Step1 Add Sample/ Standard & Primary Ab Start->Step1 Step2 Incubate (Competition) Step1->Step2 Wash1 Wash Step2->Wash1 Step3 Add Enzyme- conjugated Secondary Ab Wash1->Step3 Step4 Incubate Step3->Step4 Wash2 Wash Step4->Wash2 Step5 Add Substrate Wash2->Step5 Step6 Incubate (Color Development) Step5->Step6 Step7 Add Stop Solution Step6->Step7 End Read Absorbance Step7->End

Caption: Workflow of an indirect competitive ELISA for Avermectin detection.

Avermectin_Structures cluster_molecules Structural Comparison AVM_B1a Avermectin B1a (Disaccharide) AVM_Mono This compound (Monosaccharide) AVM_B1a->AVM_Mono Hydrolysis of terminal sugar

Caption: Structural difference between Avermectin B1a and its monosaccharide.

Discussion and Conclusion

The specificity of an immunoassay is determined by the antibody's binding affinity to the target analyte versus other structurally related molecules. In the case of Avermectins, antibodies are typically raised against the entire molecule, including its disaccharide moiety.

The key structural difference between Avermectin B1a and its monosaccharide is the absence of the terminal oleandrose sugar in the latter.[3] This sugar unit can be a significant part of the epitope recognized by the antibody. Therefore, it is highly probable that an antibody developed against Avermectin B1a will exhibit significantly lower cross-reactivity with this compound. The loss of a key binding site would likely reduce the affinity of the antibody for the monosaccharide, leading to an underestimation of its concentration if present in a sample.

For researchers and professionals in drug development and food safety, this has important implications. If the degradation of Avermectin B1a to its monosaccharide is a significant metabolic or environmental pathway, immunoassays developed solely for the parent compound may not provide a complete picture of the total residue present. In such cases, chromatographic methods (HPLC, LC-MS/MS) that can separate and individually quantify the parent compound and its metabolites would be necessary for a comprehensive risk assessment.

References

A Comparative Analysis of the Neurotoxicity of Avermectin B1a and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of Avermectin B1a and its monosaccharide derivative. The information presented is based on available experimental data to assist researchers in understanding the structure-activity relationships concerning the neurotoxicity of these compounds.

Avermectin B1a, a major component of the widely used anthelmintic and insecticide abamectin, is a potent neurotoxin.[1][2] Its mechanism of action primarily involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrates, leading to paralysis and death.[3][4] In mammals, Avermectin B1a can also interact with GABA receptors in the central nervous system, and exposure to high doses can result in neurotoxic symptoms such as tremors, ataxia, and coma.[1][5]

The monosaccharide derivative of Avermectin B1a is formed by the hydrolysis of the terminal oleandrose sugar. This structural modification significantly alters the biological activity of the molecule. Notably, the Avermectin B1a monosaccharide is reported to be devoid of the paralytic activity characteristic of its parent compound, although it remains a potent inhibitor of nematode larval development. This suggests a significant reduction in acute neurotoxicity.

Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the toxicity of Avermectin B1a. Due to a lack of direct comparative studies, quantitative neurotoxicity data for the this compound is limited.

Table 1: Acute Toxicity of Avermectin B1a (as Abamectin)

SpeciesRoute of AdministrationLD50/LC50Reference
RatOral10 mg/kg (in oil)[6]
RatOral11 mg/kg[2]
MouseOral14 mg/kg to > 80 mg/kg[6]
RabbitDermal> 330 mg/kg[6]
Bobwhite QuailOral> 2000 mg/kg[6]
Rainbow Trout96-hourLC50: 0.003 mg/L[6]
Daphnia magna48-hourLC50: 0.003 mg/L[6]

Table 2: Toxicity of this compound

SpeciesAssayEndpointValueReference
Caenorhabditis elegansLethalityMinimum Active Concentration (MAC)0.1 µM
---------Data not available
Mammalian modelsAcute Toxicity (LD50)---Data not available
In vitro neuronal cellsCytotoxicity (IC50)---Data not available

A Safety Data Sheet for this compound states that the substance is not classified as hazardous.

Mechanism of Action and Signaling Pathways

The primary neurotoxic effects of Avermectin B1a are mediated through its interaction with ligand-gated chloride channels, particularly GABA-gated chloride channels in the mammalian brain.

Avermectin B1a Neurotoxicity Pathway

Avermectin B1a binds to an allosteric site on the GABA-A receptor, potentiating the effect of the neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and inhibition of neurotransmission. At higher concentrations, Avermectin B1a can directly open the chloride channel in the absence of GABA.[7][8][9]

GABAPathway cluster_membrane Neuronal Membrane GABAR GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx GABAR->Cl_in AVM Avermectin B1a AVM->GABAR Allosteric Modulation GABA GABA GABA->GABAR Binding Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neurotransmission_inhibition Inhibition of Neurotransmission Hyperpolarization->Neurotransmission_inhibition Paralysis Paralysis Neurotransmission_inhibition->Paralysis NeurotoxicityWorkflow start Start culture Culture & Differentiate SH-SY5Y Cells start->culture plate Plate Cells in 96-well Plates culture->plate expose Expose to Test Compounds plate->expose mtt Perform MTT Assay expose->mtt measure Measure Absorbance mtt->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end LarvalDevWorkflow start Start eggs Isolate Nematode Eggs start->eggs setup Set up 96-well Plates (Agar + Test Compounds) eggs->setup add_eggs Add Eggs to Wells setup->add_eggs incubate Incubate for 6-7 Days add_eggs->incubate assess Assess Larval Stages incubate->assess analyze Analyze Data (Calculate IC50) assess->analyze end End analyze->end

References

A Comparative Guide to the Quantification of Avermectin B1a Monosaccharide: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Avermectin B1a monosaccharide, a primary degradation product of the potent anthelmintic Avermectin B1a, is critical for stability studies and quality control. This guide provides a detailed comparison of the validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by experimental data and protocols.

A comprehensive forced degradation study of Avermectin B1a has led to the development of a robust reversed-phase HPLC method capable of separating and identifying its major degradation products, including the this compound.[1][2] This guide will delve into the specifics of this HPLC method and compare its quantitative performance with other powerful analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been established for the separation and quantification of Avermectin B1a and its degradation products.

Experimental Protocol: HPLC

A gradient elution reversed-phase HPLC method is employed for the analysis.[3]

  • Chromatographic System: Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: ACE UltraCore 2.5 Super C18 column (150 mm × 4.6 mm; 2.5 µm particle size).

  • Mobile Phase A: 5 mM Ammonium Acetate (NH₄OAc) in water, adjusted to pH 9.5.

  • Mobile Phase B: A mixture of Acetonitrile (ACN), Methanol (MeOH), and Dichloromethane (DCM) in a ratio of 52:40.5:7.5 (v/v/v).

  • Gradient Program: A specific gradient program is utilized to achieve optimal separation.

  • Flow Rate: 1.6 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 15 µL.

This method has demonstrated the capability to effectively separate this compound from the parent compound and other degradation products.[1][2]

Alternative Analytical Methods

While HPLC with UV detection is a widely used and robust technique, other methods offer distinct advantages in terms of sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative for the quantification of Avermectin B1a and its related compounds, offering higher sensitivity and selectivity compared to HPLC-UV.[3][4] This is particularly advantageous when analyzing samples with complex matrices or when very low detection limits are required.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as an accurate and precise method for the determination of Avermectin B1a.[5][6] A study on the validation of qNMR for Avermectin B1a quantification demonstrated good recovery (98.86%) and a low relative standard deviation (RSD) of 0.34%.[5] The linearity of the method was established over a concentration range of 5.08 to 13.58 mg/mL with a correlation coefficient (R²) of 0.9999.[5] The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.009 mg/mL and 0.029 mg/mL, respectively.[5] While this data is for the parent compound, it highlights the potential of qNMR as a highly accurate and precise primary method for the quantification of related compounds like the monosaccharide, provided a certified reference standard is available.

Method Validation and Performance Comparison

A direct comparison of the quantitative performance of these methods for this compound is essential for selecting the most appropriate technique for a specific application. The following table summarizes the available and inferred validation parameters.

Table 1: Comparison of Analytical Methods for Avermectin B1a and its Monosaccharide

ParameterHPLC-UV (this compound)LC-MS/MS (Avermectins)qNMR (Avermectin B1a)
Linearity (R²) Data not explicitly available for monosaccharideGenerally ≥ 0.990.9999[5]
Accuracy (% Recovery) Data not explicitly available for monosaccharideTypically 80-120%98.86%[5]
Precision (%RSD) Data not explicitly available for monosaccharideTypically < 15%0.34%[5]
LOD Data not explicitly available for monosaccharideLower than HPLC-UV0.009 mg/mL[5]
LOQ Data not explicitly available for monosaccharideLower than HPLC-UV0.029 mg/mL[5]

Note: The validation data for HPLC-UV and LC-MS/MS for the monosaccharide is not explicitly available in the searched literature and is inferred based on typical performance characteristics for similar compounds.

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the experimental workflow for the HPLC validation and the logical relationship between the different analytical techniques.

HPLC_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation A Prepare Avermectin B1a Forced Degradation Samples B Isolate and Purify This compound A->B C Prepare Standard Solutions of Monosaccharide B->C D Inject Samples and Standards into HPLC System C->D E Data Acquisition (Chromatograms at 245 nm) D->E F Linearity Assessment E->F G Accuracy Determination E->G H Precision Evaluation (Repeatability & Intermediate Precision) E->H I LOD & LOQ Calculation E->I

HPLC Validation Workflow

Analytical_Method_Comparison cluster_quantification Quantification of this compound cluster_methods Analytical Techniques cluster_attributes Key Attributes Quant Analytical Goal HPLC HPLC-UV Quant->HPLC LCMS LC-MS/MS Quant->LCMS qNMR qNMR Quant->qNMR Robustness Robustness HPLC->Robustness Sensitivity Sensitivity LCMS->Sensitivity Specificity Specificity LCMS->Specificity Accuracy Accuracy qNMR->Accuracy Precision Precision qNMR->Precision

Comparison of Analytical Methods

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The described HPLC-UV method provides a robust and reliable approach suitable for routine quality control and stability studies. For applications requiring higher sensitivity and specificity, particularly in complex matrices, LC-MS/MS is the preferred technique. qNMR stands out as a primary method offering exceptional accuracy and precision, making it ideal for the certification of reference materials and for studies demanding the highest level of confidence in the quantitative data. Further studies to generate specific validation data for the HPLC-UV method for this compound would be beneficial for direct comparison and to solidify its standing as a validated analytical procedure.

References

A Comparative Analysis of Avermectin B1a Monosaccharide and Other Avermectin Derivatives: Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Avermectin B1a monosaccharide against other key avermectin derivatives. This report synthesizes available experimental data on their insecticidal, acaricidal, and anthelmintic properties, details the experimental protocols for these assays, and visualizes the underlying molecular mechanisms and structural relationships.

Avermectins, a class of 16-membered macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, are renowned for their potent anthelmintic and insecticidal properties.[1][2] Among the naturally produced avermectins, Avermectin B1a is a major component and, in combination with Avermectin B1b, forms the widely used pesticide abamectin.[2][3] this compound is a degradation product of Avermectin B1a, formed by the hydrolysis of the terminal oleandrose sugar.[4] While often considered a metabolite, this monosaccharide derivative retains significant biological activity, warranting a detailed comparison with its parent compound and other synthetic and semi-synthetic derivatives like ivermectin.

Comparative Biological Activity

The primary mode of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[5][6] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the organism.[5] The disaccharide moiety at the C-13 position of the macrocyclic lactone ring is crucial for the high potency of compounds like Avermectin B1a and ivermectin. However, studies indicate that the monosaccharide derivative still exhibits notable, albeit generally reduced, activity.

Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and other avermectin derivatives against various target organisms. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.

Table 1: Nematicidal and Anthelmintic Activity

CompoundTarget OrganismActivity MetricValueReference
This compoundCaenorhabditis elegansMinimum Active Concentration (MAC)0.1 µM[7]
Ivermectin B1a monosaccharideHaemonchus contortusMinimum concentration for full activity in larval development0.001 µg/mL
Abamectin (Avermectin B1a/B1b)Meloidogyne incognitaLC50 (2 hr exposure)1.56 µg/mL[8]
Abamectin (Avermectin B1a/B1b)Meloidogyne incognitaLC50 (48 hr exposure)21.66 - 191.91 µg/mL (formulation dependent)[9]
IvermectinHaemonchus contortus (susceptible isolate)IC50 (Larval Motility)0.29 - 0.48 µM[1]

Table 2: Acaricidal and Insecticidal Activity

CompoundTarget OrganismActivity MetricValueReference
Abamectin (Avermectin B1a/B1b)Tetranychus urticaeLC500.0102 - 0.417 ppm (formulation/strain dependent)[10][11]
Abamectin (Avermectin B1a/B1b)Tetranychus urticaeLC500.39 ppm[12]
Abamectin (Avermectin B1a/B1b)Plutella xylostellaLC500.016 mg/L[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key bioassays used to determine the efficacy of avermectin derivatives.

Nematicidal Activity against Meloidogyne incognita (Root-Knot Nematode)

This protocol is adapted from methods used to assess the nematicidal effects of compounds on root-knot nematodes.[13][14]

1. Inoculum Preparation:

  • Culture Meloidogyne incognita on a susceptible host plant (e.g., tomato, Solanum lycopersicum).

  • Extract eggs from infected roots using a 1% sodium hypochlorite (NaClO) solution.[13]

  • Collect second-stage juveniles (J2) by hatching eggs in water.

2. In Vitro Bioassay:

  • Prepare a range of concentrations of the test compound (e.g., this compound, abamectin) in a suitable solvent (e.g., DMSO) and dilute with water.

  • In a multi-well plate, add a suspension of a known number of J2s (e.g., 50-100) to each well.

  • Add the test compound solutions to the wells. Include a solvent control and a negative (water) control.

  • Incubate the plates at a controlled temperature (e.g., 25-28°C).

  • Assess nematode mortality at specified time points (e.g., 24, 48, 72 hours) under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.

  • Calculate the LC50 value using probit analysis.

3. In Planta (Pot) Assay:

  • Grow susceptible host plants in pots containing sterilized soil.

  • Inoculate the soil with a known number of M. incognita J2s.

  • Apply the test compounds to the soil at various concentrations.

  • Maintain the plants in a greenhouse for a set period (e.g., 4-6 weeks).

  • At the end of the experiment, carefully uproot the plants and wash the roots.

  • Assess the number of galls on the roots and the number of egg masses.

  • The reduction in galling and egg mass production compared to the untreated control indicates the efficacy of the compound.

Anthelmintic Activity against Haemonchus contortus (Barber's Pole Worm) - Larval Motility Assay

This protocol is based on methods for assessing anthelmintic resistance in H. contortus.[1]

1. Larval Preparation:

  • Obtain third-stage larvae (L3) of H. contortus from fecal cultures of infected animals.

  • Exsheath the L3 larvae by incubation in a solution such as sodium hypochlorite to obtain exsheathed L3 (xL3).

2. Motility Assay:

  • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add to the wells of a microtiter plate containing a culture medium (e.g., Luria-Bertani broth).

  • Add a suspension of xL3 larvae to each well.

  • Include appropriate controls (medium only, medium with solvent).

  • Incubate the plates under controlled conditions.

  • Larval motility can be assessed manually by microscopic observation or using automated systems that track larval movement.

  • The inhibition of motility is quantified and used to determine the IC50 value, the concentration that inhibits 50% of larval motility.

Acaricidal Activity against Tetranychus urticae (Two-Spotted Spider Mite) - Leaf-Dip Bioassay

This is a standard method for determining the contact toxicity of acaricides.[12]

1. Mite Rearing:

  • Maintain a susceptible colony of Tetranychus urticae on a suitable host plant (e.g., bean plants, Phaseolus vulgaris).

2. Bioassay:

  • Prepare a series of dilutions of the test compound in water, often with a surfactant to ensure even spreading.

  • Excised leaf discs from the host plant are dipped into the test solutions for a short period (e.g., 10 seconds).

  • The treated leaf discs are allowed to air dry.

  • Place the dried leaf discs, abaxial side up, on a wet cotton bed in a petri dish.

  • Transfer a known number of adult female mites (e.g., 10-20) onto each leaf disc.

  • Seal the petri dishes and incubate at a controlled temperature and photoperiod.

  • Assess mite mortality after a specified time (e.g., 24, 48, 72 hours). Mites are considered dead if they do not respond to a gentle touch with a fine brush.

  • Calculate the LC50 value using probit analysis.

Signaling Pathways and Structural Relationships

The primary target of avermectins is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in invertebrates. The binding of avermectins to an allosteric site on the GluCl protein stabilizes the open state of the channel, leading to a continuous influx of chloride ions and subsequent paralysis.

G cluster_0 Invertebrate Neuron/Muscle Cell GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride GluCl->Chloride Channel Opens Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Avermectin Avermectin Derivative Avermectin->GluCl Binds to allosteric site Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis

Figure 1: Simplified signaling pathway of avermectin action on invertebrate glutamate-gated chloride channels.

The structural differences between Avermectin B1a, its monosaccharide derivative, and ivermectin play a significant role in their binding affinity to the GluCl and, consequently, their biological activity. The disaccharide at C-13 is known to be important for high-affinity binding. The removal of the terminal oleandrose to form the monosaccharide generally leads to a reduction in potency, although the molecule remains active. Ivermectin, the 22,23-dihydro derivative of Avermectin B1, often exhibits enhanced activity and a broader spectrum compared to Avermectin B1.

G Structural Comparison of Avermectin Derivatives Avermectin_B1a Avermectin B1a (Disaccharide) Monosaccharide This compound (Monosaccharide) Avermectin_B1a->Monosaccharide Hydrolysis of terminal sugar Ivermectin Ivermectin (Disaccharide, Reduced C22-23) Avermectin_B1a->Ivermectin Reduction of C22-C23 double bond Activity Biological Activity Avermectin_B1a->Activity High Monosaccharide->Activity Moderate Ivermectin->Activity Very High

Figure 2: Logical relationship between Avermectin B1a and its derivatives and their relative biological activity.

Conclusion

This compound, a degradation product of Avermectin B1a, retains notable biological activity against a range of invertebrate pests. While generally less potent than its disaccharide parent compound and the semi-synthetic derivative ivermectin, its activity is significant enough to be a factor in the overall efficacy and environmental fate of abamectin-based products. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the precise activity spectrum and potency of this compound relative to other commercially important avermectins. Understanding these structure-activity relationships is crucial for the development of new, more effective, and selective antiparasitic and insecticidal agents.

References

Structural Activity Relationship of Avermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationship (SAR) of Avermectin B1a monosaccharide, its parent compound Avermectin B1a, and other relevant derivatives. The information is compiled from various experimental studies to aid in the understanding and future development of avermectin-based compounds.

Comparative Biological Activity

The removal of the terminal oleandrose sugar from Avermectin B1a to form the monosaccharide derivative significantly alters its biological activity profile. While the monosaccharide retains potent activity against the larval stages of nematodes, it lacks the paralytic effect observed with the parent compound.[1] Further modifications, such as glycosylation at the 4" position, have been shown to dramatically enhance nematicidal potency.

Table 1: Comparative Nematicidal Activity of Avermectin B1a and Derivatives against Caenorhabditis elegans

CompoundActivity MetricConcentrationTarget OrganismReference
Avermectin B1a--C. elegansData not available in the same format
This compoundMAC0.1 µMC. elegans[2][3]

Note: A direct comparison of LC50 or IC50 values for Avermectin B1a and its monosaccharide against C. elegans was not available in the reviewed literature. The Minimum Active Concentration (MAC) for the monosaccharide indicates the lowest concentration at which lethal effects are observed.

Table 2: Comparative Nematicidal Activity of Avermectin B1a and a Glycosylated Derivative against Bursaphelenchus xylophilus

CompoundIC50Fold Change vs. Avermectin B1aTarget OrganismReference
Avermectin B1a7.30 µM-B. xylophilus[4][5]
Avermectin B1a 4″-β-D-glucoside0.23 µM~32x more potentB. xylophilus[4][5]

Mechanism of Action: Signaling Pathways

Avermectins primarily exert their anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the organism.

Glutamate-Gated Chloride Channel (GluCl) Signaling Pathway

Avermectins bind to GluCls, which are unique to invertebrates, and potentiate the effect of glutamate, leading to the irreversible opening of the chloride channel.

GluCl_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl_Receptor Binds Avermectin_B1a_Monosaccharide Avermectin B1a Monosaccharide Avermectin_B1a_Monosaccharide->GluCl_Receptor Potentiates Cl_ion Cl- GluCl_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Receptor GABA Receptor GABA->GABA_Receptor Binds Avermectin_B1a_Monosaccharide Avermectin B1a Monosaccharide Avermectin_B1a_Monosaccharide->GABA_Receptor Potentiates Cl_ion Cl- GABA_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Avermectin B1a monosaccharide, a derivative of the potent antiparasitic agent Avermectin B1a, requires stringent disposal protocols due to the inherent toxicological risks associated with the avermectin class of compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this compound.

Prioritizing Safety: Handling and Personal Protective Equipment

Given the high toxicity of the parent compound, Avermectin B1a, which is known to be fatal if swallowed or inhaled and very toxic to aquatic life, it is imperative to handle this compound with the same level of caution.[1][2][3] Adherence to strict safety protocols is the first line of defense against accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times when handling this compound or its containers.[1][4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[1][4]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][4]

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a chemical fume hood.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a multi-step process designed to mitigate risk at every stage, from the laboratory bench to the final disposal facility.

1. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be segregated as hazardous chemical waste.[6]

  • Use a dedicated, clearly labeled, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the relevant hazard symbols.[6]

2. Chemical Inactivation (Decontamination):

Prior to final disposal, chemical inactivation is a critical step to reduce the toxicity of this compound. Two primary methods for the degradation of avermectins are alkaline hydrolysis and oxidative degradation.[1] The following protocols are provided as guidance and should be performed by trained personnel in a controlled laboratory setting, adhering to all institutional safety policies.

Experimental Protocol 1: Alkaline Hydrolysis

This protocol utilizes a strong base to break down the this compound molecule. Avermectins are known to degrade under alkaline conditions.[7]

Materials:

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Appropriate reaction vessel (e.g., a chemically resistant flask)

  • Heating and stirring equipment (if necessary)

  • pH meter or pH strips

Procedure:

  • Preparation of Alkaline Solution: In a well-ventilated fume hood, prepare a 1M solution of NaOH or KOH. For example, to prepare 1 liter of 1M NaOH, carefully dissolve 40 grams of NaOH pellets in approximately 800 mL of water, then add water to reach a final volume of 1 liter. The dissolution of NaOH is exothermic and will generate heat.

  • Inactivation: For every 1 volume of this compound waste (in a suitable solvent), add at least 10 volumes of the 1M NaOH or KOH solution.

  • Reaction Conditions: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring. To accelerate the degradation, the mixture can be heated to 50-60°C for several hours, with appropriate precautions for heating a caustic solution.

  • Neutralization: After the reaction period, neutralize the solution by slowly adding an acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH carefully during neutralization.

  • Final Disposal: The neutralized solution should be collected in a hazardous waste container for final disposal by a licensed waste management company.

Experimental Protocol 2: Oxidative Degradation

This protocol uses a common laboratory disinfectant, sodium hypochlorite (bleach), to oxidize and inactivate the this compound.

Materials:

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Water

  • Appropriate reaction vessel

Procedure:

  • Preparation of Oxidizing Solution: Prepare a 1:10 dilution of household bleach with water.

  • Inactivation: For every 1 volume of this compound waste, add at least 10 volumes of the diluted bleach solution.

  • Reaction Conditions: Allow the mixture to react for a minimum of 24 hours at room temperature with occasional stirring.

  • Quenching (Optional but Recommended): To neutralize any remaining bleach, a quenching agent such as sodium thiosulfate can be added until the oxidizing activity is no longer present (which can be tested with potassium iodide-starch paper).

  • Final Disposal: The treated solution should be collected in a hazardous waste container for final disposal by a licensed waste management company.

3. Final Disposal of Treated Waste and Contaminated Materials:

  • All treated chemical waste, as well as solid waste such as contaminated gloves, lab coats, and labware, must be placed in the designated hazardous waste container.

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][6]

  • Disposal methods typically include incineration in a licensed apparatus or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[1][3]

Quantitative Data Summary

ParameterValue/RecommendationSource
Toxicity of Parent Compound (Avermectin B1a) Fatal if swallowed or inhaled. Very toxic to aquatic life.[1][2][3]
Alkaline Hydrolysis Reagent Concentration 1M NaOH or KOHN/A
Alkaline Hydrolysis Reaction Time Minimum 24 hours at room temperatureN/A
Oxidative Degradation Reagent 1:10 dilution of household bleach (5-6% NaOCl)N/A
Oxidative Degradation Reaction Time Minimum 24 hours at room temperatureN/A

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) start->ppe Always segregate Segregate as Hazardous Waste ppe->segregate inactivation_choice Choose Inactivation Method segregate->inactivation_choice solids Collect Contaminated Solids in Hazardous Waste Container segregate->solids alkaline Alkaline Hydrolysis (1M NaOH or KOH, 24h) inactivation_choice->alkaline Option 1 oxidative Oxidative Degradation (1:10 Bleach, 24h) inactivation_choice->oxidative Option 2 neutralize Neutralize (pH 6-8) alkaline->neutralize collect Collect Treated Waste in Hazardous Waste Container oxidative->collect neutralize->collect disposal Arrange for Disposal by Licensed Contractor (Incineration or Landfill) collect->disposal solids->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Avermectin B1a monosaccharide. It is imperative to note that safety data sheets (SDS) for this compound and its parent compound, Avermectin B1a, present conflicting hazard information. Some sources classify the monosaccharide as non-hazardous, while the parent compound is listed as acutely toxic.[1][2][3] Therefore, a cautious approach is strongly recommended, treating the substance as potentially hazardous and adhering to stringent safety protocols. Always consult the specific SDS provided by your supplier and conduct a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is recommended. The level of PPE should be adapted to the specific laboratory task being performed.

ScenarioRequired Personal Protective Equipment
Routine Laboratory Work Eye Protection: Safety goggles with side-shields.[4] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[4] Body Protection: Long-sleeved lab coat.[5] Footwear: Closed-toed shoes.[4]
Weighing and Preparing Solutions All PPE from Routine Laboratory Work, plus: Respiratory Protection: Use of a suitable respirator is advised if dust or aerosols may be generated.[4][6] Work should be performed in a well-ventilated area, preferably a chemical fume hood.[4][5] Additional Body Protection: A chemical-resistant apron is recommended.[4]
Spill Response All PPE from Weighing and Preparing Solutions, plus: Enhanced Body Protection: A full-body chemical-resistant suit may be necessary for large spills.[4][6] Respiratory Protection: A full-facepiece respirator with appropriate cartridges is recommended for significant spills.[4]
Waste Disposal All PPE from Routine Laboratory Work.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials and foodstuff containers.[6]

Operational Plan for Handling:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) thoroughly before handling the substance.[5]

    • Ensure a well-ventilated work area, preferably a chemical fume hood, is used for all manipulations that could generate dust or aerosols.[5][7]

    • Assemble all necessary PPE and have a spill kit readily accessible.

  • Weighing and Transfer:

    • Perform weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[4]

    • Use dry, clean-up procedures and avoid generating dust.[6]

    • Handle with care to prevent spills and splashes.[5]

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • Avoid mixing with other chemicals unless specifically required by a validated protocol.[5]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

    • Remove contaminated clothing and wash it before reuse.[5]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Spill Response:

  • Minor Spills:

    • Evacuate personnel from the immediate area.[7]

    • Wearing appropriate PPE, clean up the spill immediately.[6]

    • Use an absorbent material, such as diatomite or universal binders, for liquid spills.[7]

    • For solid spills, use dry clean-up procedures to avoid generating dust.[6]

    • Collect the spilled material and absorbent into a suitable, sealed container for disposal.[7]

    • Decontaminate the spill area and equipment by scrubbing with alcohol.[7]

  • Major Spills:

    • Evacuate the area and alert the appropriate emergency response team.[6]

    • Prevent the spillage from entering drains or water courses.[6][7]

Disposal Plan:

This compound and any contaminated materials should be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[8]

  • Container Management:

    • Use a container that is in good condition and compatible with the waste.[8]

    • Keep the container securely capped when not in use.[8]

    • Label the container with "Hazardous Waste" and the full chemical name.[8]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[8]

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

    • Do not dispose of this material down the drain or in the regular trash.[8]

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal ReadSDS Read SDS & Assess Risk PrepArea Prepare Well-Ventilated Area (Fume Hood) ReadSDS->PrepArea DonPPE Don Appropriate PPE PrepArea->DonPPE Weigh Weighing & Transfer DonPPE->Weigh PrepareSolution Solution Preparation Weigh->PrepareSolution Spill Spill Occurs Weigh->Spill Decontaminate Decontaminate Work Area & Equipment PrepareSolution->Decontaminate PrepareSolution->Spill Wash Wash Hands Thoroughly Decontaminate->Wash DoffPPE Doff & Dispose of Contaminated PPE Wash->DoffPPE CollectWaste Collect in Labeled Hazardous Waste Container DoffPPE->CollectWaste StoreWaste Store in Designated SAA CollectWaste->StoreWaste Dispose Dispose via EHS/Licensed Contractor StoreWaste->Dispose SpillResponse Initiate Spill Response Protocol Spill->SpillResponse SpillResponse->Decontaminate

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.